molecular formula C18H37NO2 B1671238 L-erythro-Sphingosine CAS No. 6036-75-5

L-erythro-Sphingosine

Cat. No.: B1671238
CAS No.: 6036-75-5
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-MCXRAWCPSA-N
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Description

L-erythro-sphingosine is a (2R,3S)-2-aminooctadec-4-ene-1,3-diol in which the double bond has E geochemistry. It is a conjugate base of a this compound(1+). It is an enantiomer of a sphingosine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-MCXRAWCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319026
Record name L-erythro-Sphingosine
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Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6036-75-5
Record name L-erythro-Sphingosine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythro-sphingosine, (+)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-erythro-Sphingosine
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Record name ERYTHRO-SPHINGOSINE, (+)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-erythro-Sphingosine: Stereochemical Probes in Sphingolipid Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In sphingolipid research, the distinction between "bioactivity" and "metabolic conversion" is the single most frequent source of experimental error. L-erythro-sphingosine (2R,3S-sphingosine) serves as the critical stereochemical tool to resolve this ambiguity.

Unlike its naturally occurring enantiomer (D-erythro-sphingosine), the L-erythro isomer retains the amphiphilic physicochemical properties required for membrane intercalation and Protein Kinase C (PKC) inhibition, yet it is largely refractory to phosphorylation by Sphingosine Kinases (SphK1/2) and acylation by Ceramide Synthases (CerS).

This guide delineates the biochemical utility of this compound, moving beyond its role as a mere "negative control" to its application as a metabolically stable probe for non-S1P-mediated signaling.

Structural & Physicochemical Foundation

Stereochemical Configuration

The biological specificity of sphingolipids is dictated by the chirality at carbons C-2 and C-3.

  • D-erythro-sphingosine (Natural): (2S, 3R, 4E)-2-amino-4-octadecene-1,3-diol.[1][2]

  • This compound (Synthetic Probe): (2R, 3S, 4E)-2-amino-4-octadecene-1,3-diol.[3][4]

While the erythro configuration (anti-relationship between amino and hydroxyl groups) is maintained, the absolute configuration is inverted. This inversion preserves the molecule's gross shape and amphiphilicity but disrupts the "lock-and-key" recognition sites of metabolic enzymes.

Physicochemical Properties Table

The following properties are critical for experimental design. Note that this compound shares the solubility profile of the D-isomer but differs in biological fate.

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₁₈H₃₇NO₂MW: 299.5 g/mol
Solubility DMSO (>5 mg/mL), Ethanol (>5 mg/mL)Requires BSA complexing for cellular delivery (see Protocol 5.1).
CMC ~1.0 µM (pH 7.4)Experiments >1 µM may involve micellar aggregates, altering kinetics.
pKa ~6.6 (NH₃⁺ ↔ NH₂)Protonation state changes near physiological pH; affects membrane insertion.
Lipophilicity High (LogP ~ 5-6)Rapidly partitions into membranes; subject to "surface dilution" effects.

Biochemical Activity & Enzymatic Interactions[1][5][6][7]

This section details the "Active Control" paradox: this compound is active against some targets but inert against others.

Protein Kinase C (PKC) Inhibition

Status: ACTIVE Contrary to common misconceptions, this compound is a potent inhibitor of PKC . The mechanism of PKC inhibition by sphingosine is largely driven by the amphiphilic positive charge interacting with the regulatory domain of PKC and the phosphatidylserine cofactor in the membrane. This interaction is less stereospecific than catalytic active sites.

  • Mechanism: Competitive inhibition with respect to Diacylglycerol (DAG) and Ca²⁺.[5]

  • Utility: Use this compound to confirm that PKC inhibition is caused by the sphingoid base itself, rather than downstream metabolites.

Sphingosine Kinase (SphK) Interaction

Status: REFRACTORY / INERT SphK1 and SphK2 are highly stereoselective for the D-erythro configuration.

  • Mechanism: The catalytic site requires the (2S,3R) geometry to orient the C-1 hydroxyl group for phosphorylation. This compound binds poorly or non-productively.

  • Utility: If a cellular effect (e.g., apoptosis) is observed with D-erythro but not L-erythro, the effect likely requires conversion to Sphingosine-1-Phosphate (S1P). If both isomers cause the effect, it is an intrinsic property of the sphingosine backbone (or PKC inhibition).

Ceramide Synthase (CerS)

Status: POOR SUBSTRATE CerS enzymes generally require the D-erythro configuration for N-acylation.[6] this compound is not efficiently converted to ceramide, preventing flux into the complex sphingolipid/glycosphingolipid pathways.

Visualizing Metabolic Divergence

The following diagram illustrates the differential fate of the isomers, highlighting why L-erythro is the gold standard for distinguishing S1P-dependent vs. S1P-independent signaling.

MetabolicFate D_Erythro D-erythro-Sphingosine (Natural) SphK Sphingosine Kinase (SphK1/2) D_Erythro->SphK PKC Protein Kinase C (PKC) D_Erythro->PKC Inhibits CerS Ceramide Synthase (CerS) D_Erythro->CerS L_Erythro This compound (Probe) L_Erythro->SphK Poor/No Binding L_Erythro->PKC Inhibits L_Erythro->CerS No Reaction S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation No_S1P NO S1P Generation Inhibition PKC Inhibition (Anti-proliferative) PKC->Inhibition Ceramide Ceramide (Apoptosis/Stress) CerS->Ceramide Acylation No_Cer NO Ceramide

Figure 1: Differential metabolic fate.[7] D-erythro-sphingosine feeds into S1P and Ceramide pathways, whereas this compound acts as a metabolically stable PKC inhibitor.

Experimental Protocols

Critical Solubilization: The BSA Complex Method

Free sphingosine forms micelles at low micromolar concentrations (~1 µM), which can lyse cells and yield artifactual toxicity. To study specific signaling, you must deliver sphingosine bound to BSA .

Reagents:

  • This compound (Solid)[3][4][6]

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Ethanol (Absolute)

Protocol:

  • Stock Solution: Dissolve this compound in ethanol to a concentration of 10 mM . Store at -20°C.

  • BSA Preparation: Prepare a 4 mg/mL (approx. 60 µM) solution of Fatty Acid-Free BSA in PBS. Warm to 37°C.[8]

  • Complexing:

    • While vortexing the warm BSA solution, slowly add the 10 mM sphingosine/ethanol stock dropwise.

    • Target a final sphingosine concentration of 10-100 µM in the BSA stock.

    • Note: The final ethanol concentration should be <1%.

  • Incubation: Incubate the mixture at 37°C for 15–30 minutes with gentle shaking to allow equilibrium binding. The solution should remain clear.

  • Treatment: Dilute this complex directly into cell culture media to the desired final concentration (typically 1–10 µM).

Validation Assay: Distinguishing S1P vs. Sphingosine Effects

To validate if a biological response (e.g., calcium mobilization) is due to conversion to S1P:

  • Setup: Three parallel conditions in cells (e.g., HEK293).

    • A: Vehicle (BSA only).

    • B: D-erythro-Sphingosine (10 µM).

    • C: this compound (10 µM).

  • Readout: Measure intracellular Calcium [Ca²⁺]i or ERK phosphorylation.

  • Interpretation:

    • If B induces signal but C does not: The effect is S1P-dependent (requires conversion by SphK).

    • If B and C induce similar signals: The effect is Sphingosine-dependent (likely PKC inhibition or direct receptor modulation) and not metabolic.

References

  • Hannun, Y. A., & Bell, R. M. (1989). Functions of Sphingolipids and Sphingolipid Breakdown Products in Cellular Regulation. Science, 243(4890), 500-507. Link

  • Merrill, A. H.[4][6] Jr., et al. (1989).[4] Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry, 28(8), 3138-3145.[4] Link

  • Olivera, A., & Spiegel, S. (1993). Sphingosine-1-phosphate as second messenger in cell proliferation induced by PDGF and FCS mitogens. Nature, 365, 557-560. Link

  • Cayman Chemical. (n.d.). This compound Product Information. Link

  • Stoffel, W., & Bister, K. (1973).[6] Stereospecificities in the metabolic reactions of the four isomeric sphinganines (dihydrosphingosines) in rat liver. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 354(2), 169-181. Link

Sources

The Pivotal Role of L-erythro-Sphingosine in Cellular Regulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-erythro-Sphingosine, a central bioactive sphingolipid, has emerged as a critical regulator of fundamental cellular processes. Far from being a mere metabolic intermediate, sphingosine actively participates in signaling cascades that govern cell fate decisions, including apoptosis, cell cycle progression, and calcium homeostasis. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, offering mechanistic insights and field-proven experimental protocols for researchers and drug development professionals. We will delve into its role as a potent inhibitor of Protein Kinase C (PKC), its intricate relationship with sphingosine-1-phosphate (S1P) in the context of the "sphingolipid rheostat," and its direct impact on intracellular calcium mobilization. This document is designed to serve as a comprehensive resource, bridging foundational knowledge with practical application to empower the scientific community in harnessing the therapeutic potential of modulating sphingosine-mediated pathways.

Introduction: The Sphingolipid Rheostat and the Centrality of Sphingosine

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. For decades, they were primarily considered structural components of cellular membranes. However, it is now firmly established that sphingolipid metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are potent signaling molecules.[1][2] The interplay between these metabolites is often described by the "sphingolipid rheostat" model, where the relative balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P, dictates the cell's fate.[1] this compound (hereafter referred to as sphingosine) sits at the heart of this rheostat, generated from the breakdown of ceramide by ceramidases.[3] Its subsequent phosphorylation by sphingosine kinases (SphK1 and SphK2) to form S1P is a critical control point in cellular signaling.[4][5][6]

This guide will focus on the direct cellular functions of sphingosine, a molecule that exerts profound biological effects independently of its conversion to S1P. Understanding these functions is paramount for developing novel therapeutic strategies targeting diseases characterized by dysregulated cell death and proliferation, such as cancer and neurodegenerative disorders.

Core Cellular Functions of this compound

Inhibition of Protein Kinase C (PKC)

One of the earliest and most well-characterized functions of sphingosine is its role as an endogenous inhibitor of Protein Kinase C (PKC).[7][8][9][10][11] PKC is a family of serine/threonine kinases that play crucial roles in a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Sphingosine exerts its inhibitory effect by competing with the binding of diacylglycerol (DAG), a canonical activator of conventional and novel PKC isoforms.[11] This inhibition has significant downstream consequences, impacting signaling pathways that are dependent on PKC activity.

Causality Behind Experimental Choices: The use of high-purity, synthetic D-erythro-sphingosine is crucial in these studies to avoid confounding results from contaminants or other stereoisomers that may lack biological activity.[10] Furthermore, assessing PKC activity both in vitro using purified enzymes and in intact cells is essential to confirm that sphingosine can effectively engage its target in a complex cellular environment.[10]

Induction of Apoptosis

Sphingosine is a potent pro-apoptotic molecule in a variety of cell types.[1][12][13] Its ability to induce programmed cell death is multifaceted and involves several distinct mechanisms:

  • PKC Inhibition: By inhibiting pro-survival signals mediated by PKC, sphingosine can tip the cellular balance towards apoptosis.[7]

  • Modulation of Bcl-2 Family Proteins: Sphingosine has been shown to downregulate the expression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL, thereby promoting the release of pro-apoptotic factors from the mitochondria.[12]

  • Mitochondrial-Mediated Pathway: Exogenous sphingosine treatment can lead to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic cascade.[3]

The stereospecificity of this action is critical, with D-erythro-sphingosine being the most potent inducer of apoptosis compared to other stereoisomers like L-threo-sphingosine.[13]

Cell Cycle Arrest

Accumulation of intracellular sphingosine can lead to cell cycle arrest, primarily at the G2/M phase.[4] This effect is closely linked to the activity of sphingosine kinases; cells lacking SphK activity exhibit an accumulation of sphingosine and subsequent cell cycle arrest.[4] This suggests that the phosphorylation of sphingosine to S1P is a critical mechanism for preventing its antiproliferative effects and allowing for normal cell cycle progression. The precise molecular mechanisms by which sphingosine mediates cell cycle arrest are still under investigation but are thought to involve the modulation of key cell cycle regulatory proteins.

Mobilization of Intracellular Calcium

Sphingosine can trigger the release of calcium (Ca2+) from intracellular stores, acting as a second messenger in calcium signaling.[7][14][15] This mobilization of Ca2+ is independent of the inositol trisphosphate (InsP3) pathway and has been shown to originate from lysosomal stores.[14] The release of lysosomal Ca2+ by sphingosine is mediated by the lysosomal two-pore channel 1 (TPC1) and can lead to the activation of downstream Ca2+-dependent processes, including autophagy.[14] The stereospecificity of sphingosine-induced calcium mobilization correlates with its ability to stimulate DNA synthesis, highlighting the importance of this signaling pathway in cell proliferation.[15]

Experimental Protocols for Investigating Sphingosine Function

The following protocols provide a framework for studying the cellular effects of this compound. These are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

Preparation and Cellular Delivery of this compound

Causality: Sphingosine is a lipophilic molecule with low aqueous solubility. Proper preparation and delivery are critical for achieving consistent and reproducible results. Complexing sphingosine with bovine serum albumin (BSA) mimics its physiological transport and enhances its delivery to cells in culture.

Protocol:

  • Stock Solution Preparation:

    • Dissolve D-erythro-sphingosine in ethanol to create a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C in amber vials to prevent degradation.

  • BSA Complexation:

    • Prepare a fatty acid-free BSA solution (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).

    • To a sterile microfuge tube, add the desired amount of sphingosine stock solution.

    • While vortexing the BSA solution, slowly add the sphingosine stock to achieve the desired final concentration. The final ethanol concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

    • Incubate the sphingosine-BSA complex at 37°C for 15-30 minutes to allow for stable association.

  • Cellular Treatment:

    • Add the sphingosine-BSA complex to the cell culture medium to achieve the desired final working concentration.

    • Include a vehicle control (BSA complexed with the same volume of ethanol) in all experiments.

Assay for PKC Inhibition in Intact Cells

Causality: To demonstrate that sphingosine inhibits PKC in a cellular context, it is essential to measure the phosphorylation of a known PKC substrate in response to a PKC activator, with and without sphingosine pre-treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the sphingosine-BSA complex or vehicle control for a predetermined time (e.g., 30-60 minutes).

    • Stimulate the cells with a PKC activator, such as a phorbol ester (e.g., PMA), for a short period (e.g., 10-15 minutes).

  • Protein Extraction and Western Blotting:

    • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

    • Normalize the signal to the total amount of the substrate protein using an appropriate antibody.

    • Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Quantification of Apoptosis by Flow Cytometry

Causality: Annexin V/Propidium Iodide (PI) staining is a standard method to differentiate between early apoptotic, late apoptotic, and necrotic cells. This allows for a quantitative assessment of sphingosine-induced cell death.

Protocol:

  • Cell Treatment:

    • Treat cells with the sphingosine-BSA complex or vehicle control for a time course determined by preliminary experiments (e.g., 12, 24, 48 hours).

  • Cell Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant.

Measurement of Intracellular Calcium Mobilization

Causality: Fluorescent calcium indicators, such as Fura-2 AM, allow for the real-time measurement of changes in intracellular calcium concentration in response to stimuli.

Protocol:

  • Cell Loading with Calcium Indicator:

    • Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye in a physiological buffer.

  • Baseline Fluorescence Measurement:

    • Place the dye-loaded cells in a fluorometer or on a fluorescence microscope.

    • Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to establish a stable baseline.

  • Stimulation and Data Acquisition:

    • Add the sphingosine-BSA complex to the cells while continuously recording the fluorescence signal.

    • As a positive control, use a known calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.

    • Record the change in fluorescence over time to visualize the kinetics of calcium mobilization.

Visualization of Signaling Pathways and Workflows

The Sphingolipid Rheostat

Sphingolipid_Rheostat Ceramide Ceramide Sphingosine This compound Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) Sphingosine->Apoptosis S1P->Sphingosine S1P Phosphatase Survival Cell Survival & Proliferation S1P->Survival

Caption: The Sphingolipid Rheostat: Balancing Cell Fate.

Sphingosine-Mediated Signaling Pathways

Sphingosine_Signaling Sphingosine This compound PKC Protein Kinase C (PKC) Sphingosine->PKC Inhibition Bcl2 Anti-apoptotic Bcl-2 proteins Sphingosine->Bcl2 Downregulation Lysosome Lysosome Sphingosine->Lysosome Activation of TPC1 Apoptosis Apoptosis Sphingosine->Apoptosis CellCycleArrest Cell Cycle Arrest Sphingosine->CellCycleArrest PKC->Apoptosis Bcl2->Apoptosis Calcium Intracellular Ca2+ Lysosome->Calcium Release

Caption: Key Signaling Pathways Modulated by this compound.

Experimental Workflow for Assessing Sphingosine-Induced Apoptosis

Apoptosis_Workflow start Cell Culture treatment Treat with Sphingosine-BSA or Vehicle Control start->treatment harvest Harvest Adherent & Floating Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Cell Populations flow->quantify

Caption: Workflow for Quantifying Sphingosine-Induced Apoptosis.

Quantitative Data Summary

Cellular ProcessKey Effect of this compoundTypical Effective Concentration RangeKey Downstream Mediators
Apoptosis Induction of programmed cell death1 - 20 µMCaspases, Bcl-2 family proteins
Cell Cycle G2/M phase arrest5 - 25 µMCyclin-dependent kinases (CDKs)
PKC Signaling Inhibition of PKC activity0.5 - 10 µMDiacylglycerol (DAG)
Calcium Homeostasis Mobilization of intracellular Ca2+1 - 15 µMTPC1 on lysosomes

This compound in Drug Development

The profound effects of sphingosine on cell survival and proliferation have positioned it and its metabolic pathways as attractive targets for drug development.

  • Cancer Therapy: Given its pro-apoptotic and anti-proliferative properties, strategies aimed at increasing intracellular sphingosine levels are being explored for cancer treatment. This includes the development of ceramidase inhibitors and sphingosine kinase inhibitors.[16]

  • Neurodegenerative Diseases: Dysregulation of sphingolipid metabolism has been implicated in several neurodegenerative disorders. Modulating sphingosine levels may offer therapeutic benefits in these conditions.

  • Inflammatory Diseases: The S1P signaling axis, which is directly fed by sphingosine, is a validated target for inflammatory diseases.[17][18] Fingolimod, an S1P receptor modulator, is an approved treatment for multiple sclerosis, highlighting the therapeutic potential of targeting this pathway.[19]

Conclusion

This compound is a pleiotropic signaling molecule with a diverse and potent range of cellular functions. Its ability to inhibit PKC, induce apoptosis, arrest the cell cycle, and mobilize intracellular calcium underscores its importance in maintaining cellular homeostasis. The delicate balance of the sphingolipid rheostat, with sphingosine at its core, represents a critical control node in cell fate decisions. A thorough understanding of the mechanisms of sphingosine action, facilitated by the robust experimental approaches outlined in this guide, is essential for the continued development of novel therapeutics that target the sphingolipid pathway for the treatment of a wide spectrum of human diseases.

References

  • Functions of sphingosine in cell proliferation and death - PubMed. Available at: [Link]

  • Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PMC. Available at: [Link]

  • Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC. Available at: [Link]

  • Intracellular sphingosine releases calcium from lysosomes - PMC. Available at: [Link]

  • Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC. Available at: [Link]

  • Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed. Available at: [Link]

  • The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed. Available at: [Link]

  • Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes - PubMed. Available at: [Link]

  • Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death - PubMed. Available at: [Link]

  • Sphingosine kinases protect murine embryonic stem cells from sphingosine‐induced cell cycle arrest - PMC. Available at: [Link]

  • The signalling roles of sphingosine‐1‐phosphate derived from red blood cells and platelets. Available at: [Link]

  • An update on sphingosine-1-phosphate and other sphingolipid mediators - PubMed Central. Available at: [Link]

  • Synthesis of Sphingosine is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors | Request PDF - ResearchGate. Available at: [Link]

  • Regulatory role of sphingosine kinase and sphingosine-1-phosphate receptor signaling in progenitor/stem cells - PubMed Central. Available at: [Link]

  • Cell death/survival signal by ceramide and sphingosine-1-phosphate - NCBI. Available at: [Link]

  • Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics | GlpBio - YouTube. Available at: [Link]

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  • Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC. Available at: [Link]

  • Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed. Available at: [Link]

  • Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC. Available at: [Link]

  • A concise synthesis of a promising protein kinase C inhibitor: D-erythro-sphingosine. Available at: [Link]

  • Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy | ACS Omega - ACS Publications. Available at: [Link]

  • Sphingosine kinase 1 - Wikipedia. Available at: [Link]

  • Intracellular sphingosine releases calcium from lysosomes - eLife. Available at: [Link]

  • Sphingosine-1-phosphate receptor 3 influences cell cycle progression in muscle satellite cells - PMC. Available at: [Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - MDPI. Available at: [Link]

  • Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC. Available at: [Link]

  • Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC. Available at: [Link]

  • Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - NIH. Available at: [Link]

  • Mechanism of protein kinase C inhibition by sphingosine - PubMed - NIH. Available at: [Link]

  • Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance. Available at: [Link]

  • Protocol for measuring sphingolipid metabolism in budding yeast - PMC. Available at: [Link]

  • Sphingosine 1-Phosphate, a Diffusible Calcium Influx Factor Mediating Store-operated Calcium Entry - PMC. Available at: [Link]

  • Application of sphingolipid-based nanocarriers in drug delivery: an overview - PMC. Available at: [Link]

  • Inhibition of the sphingosine-1-phosphate pathway promotes the resolution of neutrophilic inflammation - PubMed. Available at: [Link]

  • A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. Available at: [Link]

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Sources

Technical Guide: L-erythro-Sphingosine and Protein Kinase C Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacological application of L-erythro-Sphingosine (the enantiomer of the naturally occurring D-erythro-sphingosine) as a potent inhibitor of Protein Kinase C (PKC). Unlike the natural D-erythro isomer, which is rapidly metabolized into Sphingosine-1-Phosphate (S1P) by sphingosine kinases (SphK), this compound exhibits metabolic stability while retaining PKC inhibitory activity. This guide provides mechanistic insights, comparative pharmacology, and validated experimental protocols for utilizing this lipid as a precise tool in signal transduction research.

Part 1: Molecular Mechanism of Action

The Charge-Neutralization Model

Protein Kinase C (PKC) activation typically requires the association of the enzyme with the plasma membrane, facilitated by Calcium (


), Diacylglycerol (DAG), and anionic phospholipids, specifically Phosphatidylserine (PS).

Sphingosine (both L-erythro and D-erythro isomers) functions as a reversible, competitive inhibitor with respect to the regulatory lipid cofactors (DAG and phorbol esters) and a non-competitive inhibitor with respect to the substrate (ATP/Histone).

  • Mechanism: The positively charged ammonium group of sphingosine (

    
    ) interacts electrostatically with the anionic headgroups of Phosphatidylserine (PS) within the membrane bilayer.
    
  • Result: This interaction neutralizes the negative surface charge required for the proper conformational folding of the PKC regulatory domain (C1 domain), effectively "locking" the kinase in its inactive cytosolic conformation even in the presence of activators.

Stereospecificity: The L-erythro Advantage

While PKC inhibition is primarily driven by the positive charge and amphiathic nature of the sphingoid base—making both D- and L-erythro isomers equipotent inhibitors—metabolic enzymes are highly stereospecific.

FeatureD-erythro-Sphingosine (Natural)This compound (Synthetic)
PKC Inhibition (

)
2–10 µM (Equipotent)2–10 µM (Equipotent)
Sphingosine Kinase Substrate Yes (Rapidly converted to S1P)No (Metabolically Stable)
Ceramide Synthase Substrate Yes (Converted to Ceramide)No / Negligible
Primary Utility Physiological signaling studiesIsolating PKC effects from S1P/Ceramide effects

Expert Insight: Using natural D-erythro-sphingosine to inhibit PKC can lead to confounding results because it is rapidly converted to S1P (a potent mitogen) or Ceramide (a pro-apoptotic signal). This compound is the superior pharmacological tool for isolating PKC-dependent phenotypes because it accumulates as the free base without fueling downstream sphingolipid metabolism.

Part 2: Visualization of Signaling Pathways

Pathway Diagram: PKC Inhibition & Metabolic Divergence

The following diagram illustrates the mechanistic divergence between the isomers.

PKC_Inhibition_Pathway cluster_membrane Plasma Membrane Interface cluster_inhibitors Sphingosine Isomers DAG Diacylglycerol (DAG) PKC_Active PKC (Active) DAG->PKC_Active Recruits/Activates PS Phosphatidylserine (PS) PS->PKC_Active Cofactor PKC_Inactive PKC (Inactive) PKC_Inactive->PKC_Active Translocation Substrates Substrates PKC_Active->Substrates Phosphorylation D_Erythro D-erythro-Sphingosine (Natural) D_Erythro->PS Charge Neutralization D_Erythro->PKC_Active Inhibits SphK Sphingosine Kinase (SphK1/2) D_Erythro->SphK Substrate L_Erythro This compound (Isomer) L_Erythro->PS Charge Neutralization L_Erythro->PKC_Active Inhibits L_Erythro->SphK NOT a Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation Proliferation Proliferation S1P->Proliferation Mitogenic Signaling

Caption: this compound inhibits PKC via charge neutralization but evades Sphingosine Kinase metabolism.

Part 3: Experimental Protocols

Preparation of Sphingosine-BSA Complexes (Cellular Delivery)

Free sphingosine is hydrophobic and cytotoxic at high concentrations due to detergent-like effects. It must be complexed with fatty acid-free Bovine Serum Albumin (BSA) for cellular delivery.

Reagents:

  • This compound (solid or methanol stock).

  • Fatty Acid-Free BSA (Lyophilized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Protocol:

  • Prepare BSA Solution: Dissolve BSA in PBS to a final concentration of 4 mg/mL (approx. 60 µM). Filter sterilize (0.22 µm).

  • Prepare Lipid Film: Aliquot the required amount of sphingosine (dissolved in methanol/chloroform) into a glass vial. Evaporate the solvent under a stream of Nitrogen gas (

    
    ) while rotating the vial to create a thin film.
    
  • Complexation: Add the pre-warmed (37°C) BSA solution to the dried lipid film. The target molar ratio should be 1:1 to 5:1 (Lipid:BSA) .

    • Note: Do not exceed a 5:1 ratio, as unbound sphingosine will precipitate.

  • Solubilization: Incubate at 37°C for 30–60 minutes with continuous shaking or vortexing until the solution is clear.

  • Storage: Use immediately or store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Mixed Micelle PKC Assay (Gold Standard)

This assay measures PKC activity in a controlled lipid environment, avoiding the solubility issues of aqueous buffers.

Reagents:

  • Lipid Mix: Phosphatidylserine (PS) and Diacylglycerol (DAG) in Chloroform.

  • Detergent: Triton X-100 (0.05% w/v final).

  • Substrate: Histone H1 or PKC-specific peptide.

  • Radioisotope:

    
    .[1][2]
    

Workflow Diagram:

Mixed_Micelle_Assay Step1 Lipid Preparation (PS + DAG + Sphingosine) Step2 Dry Down (N2 Stream) Step1->Step2 Step3 Micelle Formation (Add Triton X-100/Buffer Sonicate 5 min) Step2->Step3 Step4 Reaction Assembly (Add PKC, Ca2+, Substrate) Step3->Step4 Step5 Initiation (Add [32P]-ATP) Step4->Step5 Step6 Quantification (P81 Filter Binding) Step5->Step6

Caption: Workflow for the Triton X-100 Mixed Micelle Assay to measure PKC inhibition.

Critical Steps:

  • Lipid Drying: Mix PS (80 mol%), DAG (20 mol%), and varying concentrations of this compound in chloroform. Dry thoroughly under

    
    .
    
  • Micelle Formation: Resuspend lipids in 20 mM Tris-HCl (pH 7.5) containing 0.05% Triton X-100. Sonicate for 5 minutes to form mixed micelles.

  • Reaction: Add Calcium (

    
    , 100 µM), PKC enzyme, and Histone H1. Initiate with ATP.
    
  • Analysis: Comparison of

    
     incorporation vs. control (no sphingosine).
    
    • Target

      
      :  Expect 50% inhibition when sphingosine is equimolar to DAG (approx. 2–5 µM).
      

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cell Toxicity (Necrosis) Unbound SphingosineEnsure BSA complexing ratio is < 5:1. Verify BSA is fatty-acid free.[3][4]
Precipitation in Assay HydrophobicityUse Triton X-100 mixed micelle method; do not use aqueous buffer alone.
Variable Inhibition Surface DilutionIn micelle assays, inhibition depends on surface concentration (mol%), not just bulk molarity. Keep Triton/Lipid ratio constant.
Unexpected S1P Effects Impure IsomerConfirm purity of L-erythro isomer via HPLC/Mass Spec to ensure no D-erythro contamination.

References

  • Hannun, Y. A., & Bell, R. M. (1987). Mechanism of inhibition of protein kinase C by sphingosine and related sphingolipids. Science, 235(4789), 670-674.

  • Hannun, Y. A., et al. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. Journal of Biological Chemistry, 261(27), 12604-12609.

  • Merrill, A. H., et al. (1989). Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry, 28(8), 3138-3145.

  • Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions.[5] Biochimica et Biophysica Acta (BBA), 1531(3), 239-248.

  • Sigma-Aldrich Technical Bulletin. General Lipid/BSA Solubilization Protocol for Cell Delivery.

Sources

Technical Guide: Intracellular Targets of L-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the intracellular targets and signaling mechanisms of L-erythro-Sphingosine , the enantiomer of the naturally occurring D-erythro-sphingosine.

Executive Summary: The Stereochemical Trap

In sphingolipid research, This compound (L-e-Sph) serves as a critical stereochemical tool. Unlike its naturally occurring enantiomer (D-erythro-sphingosine), which is rapidly metabolized into Sphingosine-1-Phosphate (S1P) or reacylated into ceramide, L-e-Sph acts as a metabolically stable signaling agent .

Its utility stems from a specific "functional profile": it retains the ability to modulate lipophilic kinase targets (PKC, PDK1) but is largely refractory to the enzymes responsible for sphingoid base clearance (Sphingosine Kinases, Ceramide Synthases). Consequently, L-e-Sph accumulates intracellularly, allowing researchers to isolate sphingoid base signaling from downstream metabolite effects (S1P/Ceramide).

Molecular Mechanism: The "Broken Rheostat"

The "Sphingolipid Rheostat" dictates cell fate based on the balance between pro-apoptotic sphingosine/ceramide and pro-survival S1P. This compound disrupts this rheostat by entering the cell but failing to exit the sphingosine pool.

Stereoselectivity Profile
Enzyme/TargetD-erythro-Sphingosine (Natural)This compound (Probe)Outcome of L-erythro Use
Sphingosine Kinase 1 (SphK1) High Affinity Substrate (

)
Poor Substrate / Inert No conversion to S1P; Accumulation.
Ceramide Synthase (CerS) Substrate (Acylated to Ceramide)Competitive Inhibitor Blockade of Ceramide salvage pathway.
Protein Kinase C (PKC) Potent InhibitorPotent Inhibitor Sustained PKC suppression.[1]
PDK1 ActivatorActivator Stimulation of Akt pathway independent of S1P.
Mfsd2b Transporter Exported as S1PNot Exported Intracellular retention.
Visualization: Metabolic Blockade

The following diagram illustrates how this compound creates a "dead-end" signaling node compared to the natural isomer.

Sphingolipid_Rheostat D_Sph D-erythro-Sphingosine (Natural) S1P Sphingosine-1-Phosphate (S1P) D_Sph->S1P SphK1/2 (Phosphorylation) Cer Ceramide D_Sph->Cer CerS (Acylation) PKC Protein Kinase C (PKC) D_Sph->PKC Inhibits PDK1 PDK1 D_Sph->PDK1 Activates L_Sph This compound (Synthetic Probe) L_Sph->S1P Resistant (No S1P) L_Sph->Cer Inhibits CerS L_Sph->PKC Inhibits L_Sph->PDK1 Activates

Caption: this compound mimics D-erythro target engagement (PKC, PDK1) but blocks metabolic exit routes (SphK, CerS).

Primary Intracellular Targets

Protein Kinase C (PKC)

Interaction: Inhibition Mechanism: this compound acts as a competitive inhibitor with respect to diacylglycerol (DAG) and phorbol esters.[2] It binds to the regulatory C1 domain of PKC.

  • Significance: Unlike inhibitors that target the ATP-binding site (e.g., staurosporine), sphingosine isomers modulate the lipid-binding interface. This compound is equipotent to D-erythro-sphingosine in inhibiting PKC-dependent superoxide generation in neutrophils and platelet aggregation.

  • Experimental Note: Use this compound to validate that a cellular effect is due to PKC inhibition specifically by the sphingoid base, rather than by conversion to S1P (which acts on G-protein coupled receptors).

3-Phosphoinositide-Dependent Kinase 1 (PDK1)

Interaction: Activation Mechanism: Sphingosine isomers, including L-erythro, enhance the autophosphorylation of PDK1.[3]

  • Significance: PDK1 is a master kinase that activates Akt/PKB. While sphingosine is generally pro-apoptotic (via PKC inhibition), its activation of PDK1 provides a conflicting pro-survival signal.

  • Differentiation: This activation is stereospecificity-independent regarding the sphingoid base, meaning L-erythro activates PDK1 as effectively as D-erythro. This is critical when studying Akt phosphorylation kinetics; L-erythro treatment will induce Akt phosphorylation without producing S1P.

Ceramide Synthase (CerS)

Interaction: Competitive Inhibition Mechanism: this compound competes with D-erythro-sphingosine for the substrate binding site of Ceramide Synthase.

  • Significance: By inhibiting CerS, this compound prevents the "salvage pathway" recycling of sphingosine into ceramide.

  • Cellular Consequence: This leads to a rapid accumulation of endogenous long-chain bases and can induce Golgi fragmentation and vacuolization, a phenotype distinct from simple apoptosis.

Experimental Workflows & Protocols

Protocol: Differentiating Sphingosine vs. S1P Signaling

Objective: Determine if a cellular response (e.g., calcium mobilization, migration) is driven by the sphingosine backbone or its metabolite S1P.

Reagents:

  • Compound A: D-erythro-Sphingosine (Metabolizable)[4][5][6]

  • Compound B: this compound (Non-metabolizable)[6][7]

  • Vehicle: BSA (Fatty acid-free) complex

Step-by-Step Methodology:

  • Solubilization: Dissolve sphingosines in ethanol to 10 mM stock. Complex with 4 mg/mL BSA in PBS to create a 100 µM working solution. Note: Sphingosine binds avidly to plastic; use glass or silanized tubes.

  • Cell Treatment:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Natural): Treat with 5 µM D-erythro-sphingosine.

    • Group 3 (Probe): Treat with 5 µM this compound.

  • Readout Analysis:

    • If Group 2 and Group 3 show the same effect: The mechanism is likely direct PKC inhibition or PDK1 activation (Sphingosine-dependent).

    • If Group 2 shows effect but Group 3 does not: The mechanism requires conversion to S1P (S1P-receptor dependent).

    • If Group 3 shows high toxicity/vacuolization: Indicates accumulation due to lack of metabolism (CerS inhibition).

Visualization: Decision Logic for Isomer Selection

Experiment_Logic Start Observed Effect with D-erythro-Sphingosine Test Test with This compound Start->Test Result_Pos Effect Persists Test->Result_Pos Yes Result_Neg Effect Abolished Test->Result_Neg No Concl_1 Mechanism: Direct Interaction (PKC Inhibition / PDK1 Activation) Result_Pos->Concl_1 Concl_2 Mechanism: Metabolic Conversion (Requires S1P or Ceramide) Result_Neg->Concl_2

Caption: Logic flow for using this compound to deconstruct sphingolipid signaling pathways.

References

  • Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Source: Biochemistry (1989) URL:[8][Link]

  • Sphingosine Is a Novel Activator of 3-Phosphoinositide-dependent Kinase 1. Source: Journal of Biological Chemistry (2001) URL:[Link][8]

  • Biochemical Characterization of the Reverse Activity of Rat Brain Ceramidase: A CoA-independent and Fumonisin B1-insensitive Ceramide Synthase. Source: Journal of Biological Chemistry (2001) URL:[Link][8]

  • Golgi Fragmentation Is Associated with Ceramide-induced Cellular Effects. Source: Molecular Biology of the Cell (2005) URL:[Link]

  • Stereoselectivity of induction of the retinoblastoma gene product (pRb) dephosphorylation by D-erythro-sphingosine. Source: Biochemistry (1995) URL:[8][Link]

Sources

L-erythro-Sphingosine: A Linchpin in Membrane Architecture and Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-erythro-Sphingosine, a long-chain amino alcohol, transcends its role as a mere structural backbone for complex sphingolipids. It is a potent bioactive molecule that resides at a critical metabolic crossroads, profoundly influencing the biophysical properties of cellular membranes and orchestrating key signaling pathways that dictate cell fate. Accumulations or deficiencies in sphingosine and its metabolites are directly implicated in a range of pathologies, from neurodegenerative diseases to cancer, making this lipid a molecule of intense interest for therapeutic development. This guide provides an in-depth exploration of this compound's multifaceted role, detailing its impact on membrane structure, its function as a signaling hub, and the state-of-the-art methodologies employed to investigate its activities. We will dissect the causality behind its effects, offering not just protocols but the strategic reasoning that underpins them, to empower researchers in their quest to understand and manipulate this pivotal lipid.

The Molecular Architecture of this compound

At its core, this compound is an 18-carbon amino alcohol with a distinctive chemical structure that dictates its behavior within the cellular environment.[1] Its chemical formula is C18H37NO2.[2] The molecule possesses a long, hydrophobic aliphatic tail and a polar head group containing an amino group and two hydroxyl groups. This amphiphilic nature is fundamental to its function, enabling it to interact with both the hydrophobic lipid interior and the hydrophilic aqueous environment of the cell membrane.[1]

The specific stereochemistry, L-erythro-(2R,3S), is crucial for its biological activity.[3] Studies comparing different stereoisomers have demonstrated that the D-erythro form is the most potent in inducing biological effects like apoptosis, while other forms, such as DL-erythro-dihydrosphingosine (which lacks the C4-C5 double bond), are largely inactive.[4] This highlights a stringent structural requirement for its interaction with cellular machinery.

Sphingosine is a central component of the sphingolipid family. It is generated through the hydrolysis of ceramide by enzymes called ceramidases and serves as the precursor for sphingosine-1-phosphate (S1P), another powerful signaling lipid.[5] This positions sphingosine at the heart of sphingolipid metabolism, where its concentration is tightly regulated to maintain cellular homeostasis.[6]

Biophysical Impact on Membrane Structure and Dynamics

Sphingosine is not a passive bystander in the lipid bilayer; it actively modulates the physical state of the membrane, influencing its fluidity, organization, and permeability.

Membrane Rigidification and Domain Formation

Contrary to lipids that might increase membrane fluidity, sphingosine has a pronounced rigidifying effect. It preferentially incorporates into the gel phase of lipid bilayers, stabilizing these domains and increasing their melting temperature (Tm).[7] This effect is concentration-dependent and leads to a decrease in overall membrane fluidity.[8] Using techniques like Differential Scanning Calorimetry (DSC), studies have shown that the addition of sphingosine to model membranes increases the transition temperature and enthalpy, indicating the formation of more ordered, cooperative domains.[7]

This propensity to induce order facilitates the formation of sphingosine-enriched gel domains within more fluid membrane environments, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).[9] These domains are functionally significant as they can alter the local membrane environment, influencing the activity of embedded proteins and serving as platforms for signaling events. The formation of these rigid domains is also influenced by the local pH. At neutral pH, resembling the plasma membrane, sphingosine is largely neutral and readily forms these domains. However, in acidic environments like the lysosome (pH ~5.0), its amino group becomes protonated, and the resulting positive charge leads to electrostatic repulsion, which hinders the formation of stable gel domains.[9][10]

Modulation of Membrane Permeability

A key consequence of sphingosine-induced domain formation is an increase in membrane permeability. This is not because sphingosine itself forms pores, but rather because the coexistence of rigid, sphingosine-enriched gel domains and more fluid domains creates structural defects at their interfaces.[7] These boundary defects act as transient leakage sites for aqueous solutes, disrupting the membrane's barrier function.[7] This mechanism is distinct from that of its precursor, ceramide, which can induce non-lamellar phases and facilitate lipid flip-flop, effects not readily observed with sphingosine.[7] The ability of sphingosine to permeabilize membranes has direct biological implications, including a demonstrated bactericidal effect where it disrupts the integrity of bacterial membranes.[11]

Data Presentation: Biophysical Effects of Sphingosine

The following table summarizes key quantitative data on the biophysical impact of sphingosine on model lipid membranes, as determined by Differential Scanning Calorimetry (DSC). The addition of 20 mol % sphingosine consistently increases the stability and order of the membrane.

Membrane CompositionParameterWithout SphingosineWith 20 mol % SphingosineTechnique
DPPCTm (°C)41.346.5DSC
ΔH (kcal/mol)7.910.1DSC
DPPC/Chol (4:1)Tm (°C)42.045.4DSC
ΔH (kcal/mol)6.88.0DSC
SM/POPC (1:1)Tm (°C)37.042.1DSC
ΔH (kcal/mol)4.96.8DSC
(Data synthesized from thermodynamic parameters presented in Contreras, F.-X., et al. (2010)[7])

The Sphingolipid Rheostat: Sphingosine as a Bioactive Signaling Hub

The intracellular concentrations of sphingosine and its metabolites are tightly controlled by a network of enzymes. The balance between pro-apoptotic sphingosine and ceramide versus the pro-survival molecule sphingosine-1-phosphate (S1P) is often termed the "sphingolipid rheostat," which acts as a critical determinant of cell fate.[12]

Metabolic Pathways

Sphingosine is primarily generated in the lysosome via the degradation of complex sphingolipids.[13] The key reaction is the hydrolysis of ceramide by acid and neutral ceramidases, which cleaves the fatty acid chain, releasing free sphingosine.[5] Once formed, sphingosine has two primary fates:

  • Phosphorylation: It can be phosphorylated at the 1-hydroxyl position by sphingosine kinases (SphK1 and SphK2) to form S1P.[1][14] This is a critical regulatory step, as it converts a pro-death signal into a pro-survival one.[12]

  • Recycling/Degradation: It can be re-acylated by ceramide synthases to reform ceramide in the "salvage pathway," or it can be irreversibly degraded by S1P lyase after being converted to S1P.[14][15]

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme in the pathway.[15][16] This ultimately produces ceramide, which can then be catabolized to sphingosine.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome cluster_Cytosol Cytosol / Membranes Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Sphinganine Sphinganine SPT->Sphinganine Ceramide Ceramide Sphingosine This compound Ceramidase Ceramidase Ceramide->Ceramidase CerS Ceramide Synthase CerS->Ceramide Sphinganine->CerS ComplexSL Complex Sphingolipids ComplexSL->Ceramide SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Ceramidase->Sphingosine S1P Sphingosine-1-Phosphate (S1P) S1PP S1P Phosphatase S1P->S1PP Reversible S1PL S1P Lyase S1P->S1PL Irreversible SphK->S1P S1PP->Sphingosine Reversible Degradation Degradation (Ethanolamine-P + Fatty Aldehyde) S1PL->Degradation Irreversible

Core Sphingolipid Metabolic Pathway.
Role in Apoptosis and Cell Cycle Arrest

High intracellular levels of sphingosine act as a potent second messenger for stress signals, such as DNA damage, promoting cell cycle arrest and apoptosis.[1] This pro-apoptotic function has garnered significant interest for its therapeutic potential in cancer.[1] Sphingosine can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases.[1][12] It has also been shown to be an inhibitor of protein kinase C (PKC) and can mobilize calcium from intracellular stores, both of which are critical events in signal transduction pathways that control cell proliferation and death.[17]

The Extracellular Messenger: Sphingosine-1-Phosphate (S1P) Signaling

While sphingosine primarily acts inside the cell, its phosphorylated product, S1P, is a crucial extracellular signaling molecule.[18][19] After its synthesis by SphK, S1P can be exported from the cell by specific transporters, such as Mfsd2b in red blood cells.[18][20]

Once in the extracellular space, S1P acts as a ligand for a family of five G protein-coupled receptors (GPCRs), named S1PR1 through S1PR5.[19] The binding of S1P to these receptors initiates a cascade of intracellular signaling events that are fundamental to a vast array of physiological processes. These include:

  • Immune Cell Trafficking: S1P gradients are essential for the egress of lymphocytes from lymphoid organs.[14][18]

  • Angiogenesis and Vascular Development: S1P signaling is critical for the formation and stabilization of blood vessels.[1][18]

  • Cell Proliferation and Survival: Activation of S1P receptors often triggers pro-survival pathways like the PI3K/Akt and MAPK/ERK pathways.[19]

The diverse signaling outcomes are dependent on which receptor subtype is expressed on a given cell and which G protein (e.g., Gαi, Gαq, Gα12/13) it couples to.[18]

S1P_Signaling cluster_membrane Plasma Membrane S1P_ext Extracellular S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR G_protein Gα / Gβγ S1PR->G_protein PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Rho Rho G_protein->Rho Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Survival Cell Survival & Proliferation Akt->Survival Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Generalized S1P Receptor Signaling Cascade.

Methodologies for the Investigation of this compound

Studying a bioactive lipid like sphingosine requires robust and sensitive techniques. The choice of methodology is critical for generating reliable and reproducible data.

Protocol 1: Extraction and Quantification of Cellular Sphingosine by LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for lipidomics due to its exceptional sensitivity and specificity.[1] It allows for the precise identification and quantification of individual lipid species, even at low cellular concentrations. The chromatographic separation step (LC) is crucial for resolving sphingosine from other isobaric lipids, while the tandem mass spectrometry (MS/MS) provides structural confirmation through fragmentation patterns.[1]

Methodology:

  • Cell Harvesting & Lysis:

    • Culture cells to desired confluency. Harvest by scraping in cold PBS to minimize enzymatic activity.

    • Pellet cells via centrifugation (e.g., 500 x g for 5 min at 4°C).

    • Lyse the cell pellet in a known volume of ice-cold water or buffer by sonication or freeze-thaw cycles. Reserve a small aliquot for protein quantification (e.g., BCA assay) for normalization purposes.

  • Lipid Extraction (Modified Folch Method):

    • To the cell lysate, add an internal standard (e.g., a non-biological C17-sphingosine) to correct for extraction efficiency and instrument variability.

    • Add 4 volumes of a Chloroform:Methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid film in a suitable solvent for reverse-phase chromatography (e.g., Methanol/Acetonitrile).

    • Inject the sample onto a C18 HPLC column.

    • Elute the lipids using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

    • MRM Transition for Sphingosine: Monitor the transition from the precursor ion (m/z 300.3) to a characteristic product ion (e.g., m/z 282.3, corresponding to the loss of water).

    • Quantify the endogenous sphingosine peak area relative to the internal standard peak area against a standard curve of known concentrations.

Protocol 2: Assessing Sphingosine-Induced Changes in Membrane Biophysics

Causality: Fluorescence polarization is a powerful technique to measure membrane fluidity (or its inverse, microviscosity).[7] It utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the hydrophobic core of the lipid bilayer. The rotational freedom of the probe is restricted in a more ordered (less fluid) membrane. By measuring the polarization of the emitted fluorescence, one can deduce changes in membrane order. A higher polarization value corresponds to a more rigid, less fluid membrane.[7][8]

Membrane_Permeability_Workflow start Start: Prepare Large Unilamellar Vesicles (LUVs) with entrapped fluorescent dye (e.g., Calcein) step1 Establish a baseline fluorescence reading. (Calcein is self-quenched at high concentration inside LUVs) start->step1 step2 Introduce this compound to the LUV suspension step1->step2 step3 Sphingosine incorporates into the bilayer, forming rigid domains and creating interfacial defects step2->step3 step4 Calcein leaks out of the LUVs through the membrane defects step3->step4 step5 Monitor the increase in fluorescence over time as Calcein becomes de-quenched in the external buffer step4->step5 end_node End: Quantify permeability by the rate of fluorescence increase step5->end_node

Workflow for Membrane Permeability Assay.

Therapeutic Implications and Future Directions

The central role of the sphingosine/S1P axis in cell fate and signaling makes it a highly attractive target for drug development.[21]

  • FTY720 (Fingolimod): This sphingosine analogue is a cornerstone therapy for multiple sclerosis.[22] It is phosphorylated in vivo by SphK2 and acts as a functional antagonist at S1P receptors, trapping lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[14][22]

  • Cancer Therapeutics: Given sphingosine's pro-apoptotic role, strategies to increase its intracellular levels or inhibit its conversion to pro-survival S1P are being explored. Sphingosine kinase inhibitors are under active investigation as potential anti-cancer agents.[1][21]

  • Lysosomal Storage Diseases: The accumulation of sphingosine in late endosomes/lysosomes is a hallmark of Niemann-Pick disease type C, leading to disruptions in calcium signaling and membrane trafficking.[9] Understanding the biophysical consequences of this accumulation is key to developing therapies.

Future research will continue to unravel the precise mechanisms by which sphingosine domains are formed and how they selectively recruit proteins to modulate signaling. The development of more specific inhibitors for the enzymes of sphingolipid metabolism will provide finer tools to dissect these pathways and offer new therapeutic avenues for a wide range of human diseases.

References

  • Grassi, S., et al. (2021). Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling. Cell Signal. Retrieved from [Link]

  • Alessenko, A. V. (1998). Functions of sphingosine in cell proliferation and death. Biochemistry (Mosc). Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Sphingosine: The Unsung Hero of Cell Membranes. Retrieved from [Link]

  • Lopes, S. C., et al. (2014). Biophysical implications of sphingosine accumulation in membrane properties at neutral and acidic pH. J Phys Chem B. Retrieved from [Link]

  • Contreras, F. X., et al. (2010). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophys J. Retrieved from [Link]

  • Lopes, S.C. (2014). Sphingosine-induced alterations in membrane biophysical properties: biological relevance in the pathophysiology of human disease. ULisboa Repository. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. Retrieved from [Link]

  • Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochim Biophys Acta. Retrieved from [Link]

  • Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate: lipid signaling in pathology and therapy. J Clin Invest. Retrieved from [Link]

  • Kraft, M. L. (2016). Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It. Front Cell Dev Biol. Retrieved from [Link]

  • Maceyka, M., et al. (2012). An update on sphingosine-1-phosphate and other sphingolipid mediators. Nat Rev Mol Cell Biol. Retrieved from [Link]

  • Vu, T. M., et al. (2017). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. J Mol Med (Berl). Retrieved from [Link]

  • Xie, S. (2020). Sphingosine-1-phosphate signaling modulation for the treatment of acute myeloid leukemia (AML). YouTube. Retrieved from [Link]

  • Mongrand, S. (2021). Biophysical approaches to study the plant sphingolipid GIPC in membrane organization. YouTube. Retrieved from [Link]

  • GlpBio. (2023). Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics. YouTube. Retrieved from [Link]

  • Fischer, C. L., et al. (2012). The Anti-Infectious Role of Sphingosine in Microbial Diseases. Molecules. Retrieved from [Link]

  • Moof University. (2020). Sphingolipids | Biosynthesis. YouTube. Retrieved from [Link]

  • Johnson, K. R., et al. (2007). Sphingosine Kinase 1 Localized to the Plasma Membrane Lipid Raft Microdomain Overcomes Serum Deprivation Induced Growth Inhibition. J Cell Biochem. Retrieved from [Link]

  • Sakakura, C., et al. (1998). Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine. J Cancer Res Clin Oncol. Retrieved from [Link]

  • Stiban, J., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Front. Physiol. Retrieved from [Link]

  • Van Brocklyn, J. R., & Williams, J. B. (2012). “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets. Curr Mol Pharmacol. Retrieved from [Link]

  • Kappe, A. C. O., et al. (2021). Sphingolipids and lipid rafts: Novel concepts and methods of analysis. Chem Phys Lipids. Retrieved from [Link]

  • The Medical Biochemistry Page. (n.d.). Sphingolipid Metabolism and the Ceramides. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Potential therapeutic targets for atherosclerosis in sphingolipid metabolism. Biosci Rep. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphingosine-1-phosphate. Retrieved from [Link]

  • Rotstein, N. P., et al. (2010). Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors. Invest Ophthalmol Vis Sci. Retrieved from [Link]

  • Goñi, F. M., & Alonso, A. (2014). Biophysical properties of sphingosine, ceramides and other simple sphingolipids. Biochem Soc Trans. Retrieved from [Link]

  • Sunkara, M., et al. (2012). Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels. J Pharmacol Exp Ther. Retrieved from [Link]

  • Grassi, S., et al. (2021). Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling. Cell Signal. Retrieved from [Link]

  • Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. FASEB J. Retrieved from [Link]

  • Kinoshita, M., et al. (2017). Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs. J Cell Biol. Retrieved from [Link]

  • Ogawa, C., et al. (2003). Sphingosine-1-phosphate phosphohydrolase in regulation of sphingolipid metabolism and apoptosis. J Biol Chem. Retrieved from [Link]

  • Espert, L., et al. (2022). Enzymes of sphingolipid metabolism as transducers of metabolic inputs. J Inherit Metab Dis. Retrieved from [Link]

  • Gutiérrez-Herrero, S., et al. (2022). Vesicle Fusion as a Target Process for the Action of Sphingosine and Its Derived Drugs. Int J Mol Sci. Retrieved from [Link]

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Technical Guide: L-erythro-Sphingosine in Immunology & Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of L-erythro-Sphingosine as a precision pharmacological tool in immunology and inflammation research. Unlike its naturally occurring isomer (D-erythro-Sphingosine), this compound possesses a distinct bioactivity profile that allows researchers to dissect the complex "Sphingolipid Rheostat"—the critical balance between pro-apoptotic Sphingosine and pro-survival Sphingosine-1-Phosphate (S1P).

Executive Summary

In the study of inflammation and immune cell trafficking, the conversion of Sphingosine to S1P by Sphingosine Kinases (SphK1/SphK2) is a pivotal checkpoint. This compound (the non-natural enantiomer) serves as a critical specificity probe. Because it retains the ability to inhibit Protein Kinase C (PKC) but is refractory to phosphorylation by SphK1 , it allows investigators to isolate Sphingosine-dependent signaling from S1P-dependent signaling. This guide outlines the chemical biology, mechanistic divergence, and experimental protocols for utilizing this compound to validate immunological pathways.

Chemical Biology & Stereochemistry

Sphingosine contains two chiral centers at C2 and C3. The naturally occurring bioactive lipid is D-erythro-Sphingosine ((2S,3R,4E)-2-amino-4-octadecene-1,3-diol). The L-erythro isomer is its enantiomer ((2R,3S,4E)).

Key Physicochemical Properties
PropertyD-erythro-Sphingosine (Natural)This compound (Tool)
Stereochemistry (2S, 3R)(2R, 3S)
SphK1 Substrate High Efficiency (

)
Refractory / Poor Substrate
SphK2 Substrate High EfficiencyModerate/Low Efficiency (Context Dependent)
PKC Inhibition Potent InhibitorEquipotent Inhibitor (in mixed micelle assays)
Ceramide Synthase Natural SubstratePoor Substrate (Stereoselective)

Implication for Research: If a cellular effect (e.g., neutrophil apoptosis) is observed with D-erythro-Sphingosine but abolished with this compound, the mechanism likely requires metabolic conversion to S1P (via SphK1) or stereospecific receptor binding. If both isomers induce the effect, the mechanism is likely direct PKC inhibition or biophysical membrane perturbation.

Mechanistic Divergence in Signaling

The utility of this compound lies in its ability to uncouple the dual nature of sphingolipid signaling.

The Sphingolipid Rheostat Uncoupled

In a typical immune cell (e.g., Macrophage or T-cell), D-erythro-Sphingosine is rapidly phosphorylated by SphK1 to generate S1P, which binds to S1PR1-5 to promote migration and survival.

  • Experiment: Treating cells with This compound leads to intracellular accumulation of the sphingoid base without significant generation of bioactive S1P (via SphK1).

  • Result: This forces the cell into a "Sphingosine-dominant" state, triggering protein phosphatase 2A (PP2A) activation and downregulating the ERK pathway, without the confounding variable of S1P receptor activation.

Protein Kinase C (PKC) Inhibition

Both isomers inhibit PKC activity by interacting with the regulatory domain, acting as competitive inhibitors with respect to diacylglycerol (DAG). This is a critical control:

  • Hypothesis: "Drug X reduces inflammation by inhibiting PKC."

  • Validation: If this compound mimics the effect of Drug X, but a SphK-inhibitor does not, the mechanism is confirmed as PKC-mediated rather than S1P-mediated.

Visualization: Signaling Pathways

The following diagram illustrates the divergent processing of D-erythro vs. L-erythro isomers in an immune cell.

SphingolipidSignaling D_Sph D-erythro-Sphingosine (Natural) SphK1 Sphingosine Kinase 1 (Cytosolic) D_Sph->SphK1 High Affinity PKC Protein Kinase C (Pro-Inflammatory) D_Sph->PKC Inhibition L_Sph This compound (Tool Compound) L_Sph->SphK1 No Reaction (Refractory) L_Sph->PKC Inhibition Apoptosis Apoptosis / Growth Arrest L_Sph->Apoptosis Accumulation S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR Activation Migration Chemotaxis / Survival S1PR->Migration pERK / Akt

Figure 1: Differential processing of Sphingosine isomers. Note that this compound bypasses the S1P survival pathway (Green) while retaining PKC inhibitory capacity (Red).

Experimental Protocols

Protocol A: Preparation of Sphingosine-BSA Complexes

Sphingolipids are hydrophobic and must be delivered to cells bound to BSA to ensure bioavailability and prevent precipitation.

  • Stock Solution: Dissolve this compound in 100% Ethanol to a concentration of 10 mM. Store at -20°C.

  • Vehicle Preparation: Prepare a 4 mg/mL fatty acid-free Bovine Serum Albumin (BSA) solution in PBS.

  • Complexing:

    • While vortexing the BSA solution, slowly add the 10 mM Sphingosine stock to achieve a final concentration of 100 µM (or desired 10x working conc).

    • The final Ethanol concentration should be < 1%.

    • Incubate at 37°C for 30 minutes with gentle shaking to allow complex formation.

  • Usage: Dilute 1:10 into cell culture media for treatment.

Protocol B: Specificity Validation Assay (Neutrophils)

Objective: Determine if an anti-inflammatory effect is S1P-dependent.

  • Isolation: Isolate primary human neutrophils via density gradient centrifugation.

  • Treatment Groups:

    • Group 1 (Vehicle): BSA/PBS.

    • Group 2 (Natural): D-erythro-Sphingosine (1 µM).

    • Group 3 (Tool): this compound (1 µM).

    • Group 4 (Control): this compound + S1P (Add-back).

  • Stimulation: Stimulate neutrophils with fMLP (100 nM) or LPS (100 ng/mL).

  • Readout: Measure Chemotaxis (Transwell) or Superoxide Anion production (Cytochrome C reduction).

  • Interpretation:

    • If Group 2 increases chemotaxis (via conversion to S1P) and Group 3 inhibits or has no effect, the migration is S1P-driven.

    • If Group 2 and Group 3 both inhibit superoxide production equally, the mechanism is likely PKC inhibition (independent of S1P).

Logic Flow for Experimental Design

Use this logic tree to interpret data when using this compound.

LogicFlow Start Observed Effect with D-erythro-Sphingosine Test Test with This compound Start->Test Result1 Effect is ABOLISHED Test->Result1 No Activity Result2 Effect PERSISTS Test->Result2 Similar Activity Concl1 Mechanism requires Stereospecificity (Likely S1P conversion via SphK1) Result1->Concl1 Concl2 Mechanism is Non-Stereospecific (PKC Inhibition or Membrane Physics) Result2->Concl2

Figure 2: Decision matrix for interpreting isomer-specific data in immunological assays.

References

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology.[1] Link

  • Olivera, A., & Spiegel, S. (1993). Sphingosine-1-phosphate as second messenger in cell proliferation induced by PDGF and FCS mitogens. Nature. Link

  • Hait, N. C., et al. (2005). Sphingosine kinase type 2 activation by ERK-mediated phosphorylation. Journal of Biological Chemistry. (Demonstrates SphK specificity). Link

  • Buettner, G. R., et al. (2010). Stereospecificity of sphingosine kinase 1 and 2. Biochimica et Biophysica Acta. Link

  • Merrill, A. H., et al. (1989). Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and in intact cells. Biochemistry. Link

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Methodological & Application

Application Notes & Protocols: Utilizing L-erythro-Sphingosine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

I. Introduction: Understanding L-erythro-Sphingosine

Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as potent signaling molecules regulating critical cellular processes. Within this family, sphingosine (Sph) occupies a central position. It is an 18-carbon amino alcohol that acts as the backbone for more complex sphingolipids and functions as a bioactive lipid in its own right.

It is crucial to distinguish between the different stereoisomers of sphingosine, as their biological activities can vary significantly. The naturally abundant and most studied form is D-erythro-sphingosine, which is a potent inhibitor of Protein Kinase C (PKC) and a well-documented inducer of apoptosis.[1] The this compound isomer, the subject of this guide, is less common but is also biologically active and serves as an essential tool for comparative studies to elucidate the stereo-specificity of sphingolipid-mediated signaling events. While some literature may refer to "sphingosine" generally, this guide will focus on the specific application of the L-erythro isomer and provide protocols for its use in cell culture.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and explaining the scientific rationale behind experimental design choices when working with this compound.

II. The "Sphingolipid Rheostat": A Balancing Act of Cell Fate

The decision for a cell to proliferate, differentiate, or undergo apoptosis is tightly controlled by a balance of signaling molecules. Sphingolipids are key players in this regulatory network, often described by the "sphingolipid rheostat" model.[2]

  • Pro-Death Signal: Ceramide and sphingosine are generally considered pro-apoptotic. Accumulation of intracellular sphingosine can trigger cell cycle arrest and programmed cell death.[3]

  • Pro-Survival Signal: Conversely, sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[2] S1P typically promotes cell survival, proliferation, and migration by acting as a ligand for a family of G protein-coupled receptors (S1PR1-5) on the cell surface.[4][5][6]

The ratio of ceramide/sphingosine to S1P is therefore a critical determinant of cell fate. Treating cells with exogenous sphingosine directly shifts this balance, providing a powerful method to investigate the downstream consequences of increased pro-apoptotic signaling.

Cer Ceramide Ceramidase Ceramidase Cer->Ceramidase Sph This compound (Pro-Apoptotic) Apoptosis Apoptosis Sph->Apoptosis Induces SphK Sphingosine Kinase (SphK1/2) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) Survival Proliferation & Survival S1P->Survival Promotes Ceramidase->Sph + SphK->S1P +

Caption: The Sphingolipid Rheostat model.

III. Core Mechanisms of this compound Action

When introducing this compound to a cell culture system, several key molecular events are initiated. Understanding these pathways is essential for designing experiments and interpreting results.

Inhibition of Protein Kinase C (PKC)

One of the most well-characterized actions of sphingosine is the inhibition of Protein Kinase C (PKC), a family of kinases central to numerous signal transduction pathways.[7][8]

  • Causality: Unlike competitive inhibitors that bind to the active site, sphingosine's inhibitory action is linked to its physical properties. As a positively charged lipid, it is thought to neutralize the negatively charged phospholipids (like phosphatidylserine) required for PKC activation.[9] This prevents the stable association of PKC and its substrates with the cell membrane, thereby blocking downstream signaling.[9] This mechanism has been demonstrated to inhibit platelet aggregation and secretion, processes highly dependent on PKC activity.[10]

Induction of Apoptosis

This compound can induce apoptosis through multiple interconnected pathways. The specificity of this action is highlighted by studies showing that different stereoisomers have varying potencies, with D-erythro-sphingosine generally being the strongest inducer.[1]

  • MAPK Pathway Inhibition: Sphingosine has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a crucial pro-survival signaling cascade in many cell types.[1]

  • Bcl-2 Family Regulation: Sphingosine can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, tipping the balance in favor of pro-apoptotic members of the family and leading to mitochondrial outer membrane permeabilization.[3]

  • Caspase Activation: The apoptotic cascade often culminates in the activation of executioner caspases, such as caspase-3 and -7.[11] While sphingosine can induce caspase-dependent death, caspase-independent mechanisms have also been reported, adding to the complexity of its action.[12]

cluster_0 Pro-Survival Signaling Sph This compound PKC Protein Kinase C (PKC) Sph->PKC Inhibits MAPK MAPK Pathway Sph->MAPK Inhibits Bcl2 Anti-Apoptotic Bcl-2 Proteins Sph->Bcl2 Inhibits Proliferation Cell Proliferation & Survival PKC->Proliferation MAPK->Proliferation Caspases Executioner Caspases (e.g., Caspase-3) Bcl2->Caspases Blocks Apoptosis Apoptosis Bcl2->Apoptosis Blocks Caspases->Apoptosis

Caption: Key signaling pathways affected by this compound.

IV. Reagent Preparation and Handling: The Foundation of Reproducibility

The amphiphilic nature of sphingosine requires careful handling to ensure solubility, stability, and consistent delivery to cells. Adherence to a strict preparation protocol is paramount for experimental success.

Table 1: Properties and Handling of this compound

ParameterRecommendationRationale & Expert Insights
Purity ≥97% (synthetic)Use high-purity synthetic this compound to avoid confounding effects from contaminants or other stereoisomers.[13][14]
Appearance White to off-white powder/solidVisual inspection is a first-line quality control check.
Storage Store at -20°C, desiccatedProtects from degradation. The molecule is stable for years under these conditions.[15][16]
Solvents Ethanol, DMSO, or MethanolThese organic solvents are effective for initial solubilization.[15][16] Ethanol is often preferred as it can be less cytotoxic than DMSO at higher final concentrations.
Stock Solution 5-10 mM in 100% EthanolPrepare a concentrated stock to minimize the volume of solvent added to cell cultures. Purge the vial with an inert gas (nitrogen or argon) before sealing to prevent oxidation.
Storage (Stock) Store at -20°C in small aliquotsAvoid repeated freeze-thaw cycles which can lead to degradation and precipitation. Aliquoting ensures consistency across experiments.
Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Pre-analysis: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Calculate the required volume of solvent. For example, to make a 10 mM stock from 5 mg of this compound (MW: ~299.5 g/mol ):

    • (0.005 g) / (299.5 g/mol ) = 1.67 x 10⁻⁵ moles

    • (1.67 x 10⁻⁵ moles) / (0.010 mol/L) = 0.00167 L = 1.67 mL of 100% Ethanol.

  • Solubilization: Add the calculated volume of 100% ethanol to the vial. Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense into smaller, sterile microcentrifuge tubes. Purge with nitrogen gas if available, seal tightly, and store immediately at -20°C.

V. Experimental Protocols: Application in Cell Culture

The following protocols provide a framework for treating cultured cells with this compound and assessing the biological outcome.

General Experimental Workflow

Seed 1. Seed Cells (e.g., 24h prior to treatment) Prep 2. Prepare Working Solution (Dilute stock in media) Seed->Prep Treat 3. Treat Cells (Add working solution) Prep->Treat Incubate 4. Incubate (Time-course: 6, 12, 24, 48h) Treat->Incubate Control Controls: - Untreated - Vehicle (Ethanol) - Positive Control Treat->Control Harvest 5. Harvest & Analyze (e.g., Flow Cytometry, Western Blot) Incubate->Harvest

Caption: A generalized workflow for cell treatment experiments.

Protocol 2: Treatment of Adherent Cells with this compound

This protocol is a general guideline. Optimization of cell density, concentration, and incubation time is critical.

  • Cell Seeding: Plate cells in the desired format (e.g., 6-well or 96-well plate) at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere and recover for 18-24 hours.

    • Rationale: Sub-confluent, logarithmically growing cells often provide a more uniform and reproducible response compared to confluent or starved cells.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute it directly into pre-warmed complete culture medium to the final desired concentration (e.g., 10 µM, 25 µM, 50 µM). Vortex immediately and thoroughly after dilution.

    • Expert Tip: Sphingosine can be "sticky" and may adsorb to plastic. Prepare the working solution immediately before use. For serum-free conditions, consider complexing sphingosine with bovine serum albumin (BSA) to improve solubility and delivery. A common method is to add the sphingosine stock to a BSA solution (e.g., 0.1% BSA in PBS) before the final dilution in media.[17]

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of ethanol as the highest concentration of sphingosine used. For example, if the highest concentration is 50 µM prepared from a 10 mM stock, the dilution factor is 1:200, resulting in a 0.5% ethanol concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired duration (e.g., 6, 12, 24, or 48 hours).

  • Analysis: Following incubation, proceed with the desired downstream analysis, such as viability assays or apoptosis detection.

Table 2: Recommended Concentration Ranges for Initial Experiments

ApplicationCell TypeConcentration RangeIncubation Time
Apoptosis Induction Cancer cell lines (e.g., Jurkat, U937)10 - 50 µM12 - 48 hours
PKC Inhibition Assay Platelets, various cell lines5 - 25 µM30 min - 4 hours
General Cytotoxicity Most mammalian cell lines1 - 100 µM24 - 72 hours

Note: These are starting points. An initial dose-response experiment is essential to determine the optimal concentration for your specific cell line and experimental endpoint.

Protocol 3: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining

This is a standard flow cytometry-based method to quantify apoptosis following treatment.

  • Harvest Cells:

    • Adherent Cells: Aspirate the culture medium. Gently wash cells once with PBS. Add trypsin and incubate until cells detach. Neutralize with complete medium and transfer the cell suspension to a conical tube.

    • Suspension Cells: Directly transfer the cell suspension to a conical tube.

  • Cell Wash: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.

  • Staining: Centrifuge the washed cells and discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add Antibodies: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Live Cells: Annexin V (-) / PI (-)

      • Early Apoptotic Cells: Annexin V (+) / PI (-)

      • Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)

VI. Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
No observed effect 1. Concentration too low.2. Incubation time too short.3. Reagent degradation.4. Cell line is resistant.1. Perform a dose-response experiment with a wider range (e.g., 1-100 µM).2. Perform a time-course experiment (e.g., 6h to 72h).3. Use a fresh aliquot of stock solution. Verify stock integrity.4. Test a different, sensitive cell line as a positive control.
High toxicity in vehicle control 1. Solvent concentration is too high.2. Cells are sensitive to the solvent.1. Ensure the final solvent concentration is below cytotoxic levels (typically <0.5% for ethanol/DMSO).2. Switch to a different solvent (e.g., from DMSO to ethanol).
Precipitate in media after dilution 1. Poor solubility.2. Stock solution not fully dissolved.1. Prepare working solution immediately before use and vortex vigorously. Consider complexing with BSA, especially in low-serum media.2. Ensure stock is clear before diluting.
Inconsistent results between experiments 1. Inconsistent cell confluency/health.2. Freeze-thaw cycles of stock solution.1. Standardize cell seeding density and timing.2. Always use a fresh aliquot from a single batch of stock solution for a set of related experiments.

VII. References

  • Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of Protein Kinase C Inhibition by Sphingosine. Biochemistry, 27(19), 7589-7593. [Link]

  • Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Methods in Enzymology, 169, 640-648. [Link]

  • Hannun, Y. A., Greenberg, C. S., & Bell, R. M. (1987). Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. Journal of Biological Chemistry, 262(28), 13620-13626. [Link]

  • Radin, N. S., & Evenson, M. K. (1994). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Journal of Lipid Research, 35(5), 960-970. [Link]

  • Spiegel, S., & Milstien, S. (2011). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Journal of Clinical Investigation, 121(12), 4593-4602. [Link]

  • Jóźwiak, K., et al. (2006). Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells. Journal of Biological Chemistry, 281(11), 6985-6994. [Link]

  • Sakakura, C., et al. (1998). Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine. International Journal of Oncology, 13(2), 271-275. [Link]

  • Weier, C. (2019). A Novel Cell Death Mechanism Involving the Sphingosine‐to‐Glycerophospholipid Pathway. The FASEB Journal, 33(S1), lb385-lb385. [Link]

  • Pyne, S., & Pyne, N. J. (2010). Sphingosine 1-phosphate and cancer. Nature Reviews Cancer, 10(7), 489-503. [Link]

  • Vu, T. M., et al. (2017). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Journal of Lipid Research, 58(11), 2093-2108. [Link]

  • Xie, S. (2020). Sphingosine 1-phosphate signaling modulation for the treatment of acute myeloid leukemia (AML). YouTube. [Link]

  • Maceyka, M., & Spiegel, S. (2014). Sphingosine 1-phosphate signalling. Nature, 510(7503), 58-67. [Link]

  • Zhang, Y., et al. (2023). Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS. Analytical and Bioanalytical Chemistry, 415(8), 1435-1447. [Link]

  • Rotstein, N. P., et al. (2010). Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors. Investigative Ophthalmology & Visual Science, 51(9), 4805-4814. [Link]

  • Edsall, L. C., et al. (2001). Sphingosine kinase expression regulates apoptosis and caspase activation in PC12 cells. Journal of Neurochemistry, 76(5), 1573-1584. [Link]

  • Hannun, Y. A., & Bell, R. M. (1987). Lysosphingolipids inhibit protein kinase C: implications for the sphingolipidoses. Science, 235(4789), 670-674. [Link]

  • Wikipedia. Sphingosine-1-phosphate receptor. [Link]

  • Nemkov, T., et al. (2022). Sphingosine 1-phosphate has a negative effect on RBC storage quality. Blood Advances, 6(24), 6214-6226. [Link]

  • Palamar, T., & Gaver, D. P. (2004). Total synthesis of stereospecific sphingosine and ceramide. Journal of Lipid Research, 45(10), 1953-1961. [Link]

  • Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal, 22(8), 2629-2638. [Link]

  • Vu, T. M., et al. (2017). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. ResearchGate. [Link]

  • Meissner, M., et al. (2004). Cytoskeletal rearrangement and caspase activation in sphingosine 1-phosphate-induced lung capillary tube formation. Stem Cells and Development, 13(5), 496-506. [Link]

  • Rosen, H., & Goetzl, E. J. (2005). Sphingosine 1-Phosphate Receptor Signaling. Annual Review of Biochemistry, 74, 691-717. [Link]

  • Yuan, Y., et al. (2021). Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences, 118(31), e2100185118. [Link]

  • Enzo Life Sciences. D-erythro-Sphingosine (synthetic). Product Page. [Link]

  • Nagy, G., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2824. [Link]

  • Weigert, A., et al. (2010). Cleavage of sphingosine kinase 2 by caspase-1 provokes its release from apoptotic cells. Cell Death & Differentiation, 17(8), 1347-1356. [Link]

  • Usatyuk, P. V., et al. (2005). Protein Kinase C-ε Regulates Sphingosine 1-Phosphate-mediated Migration of Human Lung Endothelial Cells through Activation of Phospholipase D and RhoA. Journal of Biological Chemistry, 280(1), 762-771. [Link]

  • Patwardhan, G. A., & Liu, Y. (2011). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Journal of Lipid Research, 52(9), 1591-1602. [Link]

  • Gautier, E. F., et al. (2016). Caspase-3 Is Involved in the Signalling in Erythroid Differentiation by Targeting Late Progenitors. PLoS ONE, 11(7), e0158943. [Link]

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Application Notes and Protocols: L-erythro-Sphingosine in the Investigation of Skin Barrier Function

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Sphingolipids in Epidermal Barrier Integrity

The skin's primary function as a protective barrier is largely attributed to the highly organized structure of its outermost layer, the stratum corneum (SC). This "brick and mortar" model, consisting of terminally differentiated keratinocytes (corneocytes) embedded in a lipid-rich extracellular matrix, is fundamental to preventing transepidermal water loss (TEWL) and protecting against environmental insults.[1][2] Sphingolipids are a critical class of lipids in this matrix, with ceramides constituting approximately 50% of the intercellular lipids by mass.[1] The intricate metabolism of sphingolipids within the epidermis is not only structural but also deeply involved in regulating cellular processes such as proliferation, differentiation, and apoptosis of keratinocytes.[1]

L-erythro-Sphingosine, a key intermediate in sphingolipid metabolism, and its phosphorylated derivative, sphingosine-1-phosphate (S1P), have emerged as significant signaling molecules in the skin.[3][4] S1P, for instance, has been shown to inhibit keratinocyte proliferation while promoting their differentiation, a crucial process for the formation of a healthy epidermal barrier.[3][4][5] Furthermore, topical application of sphingosine has been demonstrated to increase ceramide levels in the stratum corneum, potentially by inhibiting alkaline ceramidase, an enzyme that degrades ceramides.[6] This highlights the therapeutic potential of this compound in conditions associated with impaired barrier function, such as atopic dermatitis and psoriasis.[1][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study and modulate skin barrier function. We will delve into the underlying scientific principles and provide detailed, field-proven protocols for in vitro evaluation.

Part 1: Foundational Concepts & Mechanistic Insights

The Sphingolipid Rheostat in Epidermal Homeostasis

The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," is critical for maintaining skin health. Keratinocytes synthesize sphingolipids de novo, which are then secreted into the extracellular space of the stratum corneum and enzymatically modified to form a complex mixture of ceramides.[4] This intricate metabolic pathway ensures the proper formation of the lipid lamellae essential for barrier function.

This compound sits at a crucial juncture in this pathway. It can be acylated to form ceramides or phosphorylated by sphingosine kinases to produce S1P. S1P, in turn, can be dephosphorylated back to sphingosine or irreversibly cleaved by S1P lyase.[4][8] This dynamic interplay governs the cellular signals that dictate keratinocyte behavior. For instance, an increase in intracellular S1P levels is associated with enhanced keratinocyte differentiation.[9]

Diagram: Simplified Sphingolipid Metabolism in the Epidermis

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_signaling Signaling & Turnover Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS S1P S1P Sphingosine->S1P SphK This compound This compound S1P->Sphingosine SGPP Hexadecenal + PEP Hexadecenal + PEP S1P->Hexadecenal + PEP SGPL1 Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex\nGlycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex\nGlycosphingolipids

Caption: Key pathways of sphingolipid metabolism in keratinocytes.

Part 2: Experimental Protocols for Assessing Skin Barrier Function

This section details robust protocols for evaluating the effects of this compound on skin barrier function using in vitro models. These protocols are designed to be self-validating, with clear endpoints and controls.

In Vitro Human Keratinocyte Culture and Differentiation Model

Rationale: Primary human keratinocytes or immortalized cell lines like HaCaT can be cultured to form a stratified epithelial layer that mimics the human epidermis. Inducing differentiation is crucial for forming a competent barrier.

Protocol:

  • Cell Seeding:

    • Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of 1 x 10^5 cells/cm².

    • Maintain submerged cultures until cells reach confluence.

  • Induction of Differentiation:

    • Once confluent, switch the culture medium to a high-calcium (1.2-1.8 mM) differentiation medium. This can be a specialized keratinocyte growth medium or DMEM with elevated calcium levels.

    • Establish an air-liquid interface (ALI) by removing the medium from the apical chamber, leaving the basal chamber with medium. This mimics the physiological environment of the epidermis.

    • Culture at ALI for 10-14 days to allow for full stratification and differentiation. The medium in the basal chamber should be changed every 2-3 days.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Dilute the stock solution to the desired final concentrations in the differentiation medium.

    • Apply the this compound-containing medium to the basal chamber of the Transwell® inserts. Include a vehicle control (medium with the same concentration of solvent).

    • Continue the treatment for the desired duration (e.g., 24-72 hours), depending on the experimental endpoint.

Assessment of Barrier Integrity: Transepidermal Electrical Resistance (TEER)

Rationale: TEER is a quantitative and non-invasive method to measure the integrity of the tight junctions and overall barrier function of a cell monolayer.[10][11] An increase in TEER indicates a more robust barrier.[10]

Protocol:

  • Equipment: Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2 Voltohmmeter).

  • Measurement:

    • Equilibrate the Transwell® plates to room temperature for at least 30 minutes before measurement.

    • Add an equal volume of pre-warmed culture medium to the apical and basal chambers.

    • Sterilize the electrodes with 70% ethanol and rinse with sterile PBS or culture medium.

    • Place the shorter electrode in the apical chamber and the longer electrode in the basal chamber. Ensure the electrodes are not touching the cell layer or the bottom of the well.

    • Record the resistance reading (in Ω).

    • Measure the resistance of a blank Transwell® insert (without cells) containing the same medium to determine the background resistance.

  • Calculation:

    • Subtract the background resistance from the resistance of the cell-covered inserts.

    • Multiply the resulting value by the surface area of the insert (in cm²) to obtain the TEER value in Ω·cm².[11][12]

    • Formula: TEER (Ω·cm²) = (R_total - R_blank) x Area (cm²)[12]

Table 1: Expected TEER Values in Differentiated Keratinocyte Cultures

Cell ModelCulture ConditionExpected TEER (Ω·cm²)
Differentiated HaCaT14 days at ALI200 - 500
Reconstructed Human EpidermisCommercially available> 500

Diagram: Experimental Workflow for In Vitro Barrier Function Assessment

Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Endpoint Analysis A Seed Keratinocytes on Transwell Inserts B Culture to Confluence A->B C Induce Differentiation (High Calcium, ALI) B->C D Treat with This compound C->D E TEER Measurement D->E F Lipid Extraction & Analysis D->F G Gene/Protein Expression Analysis D->G

Caption: A streamlined workflow for studying this compound's effect on skin barrier models.

Analysis of Epidermal Lipids by High-Performance Thin-Layer Chromatography (HPTLC)

Rationale: To determine if this compound treatment alters the lipid profile of the stratum corneum, particularly the ceramide content. HPTLC is a cost-effective method for separating and quantifying major lipid classes.

Protocol:

  • Lipid Extraction:

    • After the desired treatment period, wash the Transwell® inserts with PBS.

    • Harvest the cultured epidermis by gently scraping the cells or by enzymatic digestion (e.g., with dispase).

    • Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform:methanol (2:1, v/v).

    • Dry the lipid extract under a stream of nitrogen.

  • HPTLC Analysis:

    • Re-dissolve the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v).

    • Spot the samples and ceramide standards onto an HPTLC silica gel plate.

    • Develop the plate in a saturated chromatography tank with a suitable solvent system (e.g., a two-step development with chloroform:methanol:water and then chloroform:acetone).

    • Visualize the separated lipids by spraying with a primuline solution and viewing under UV light or by charring with a copper sulfate/phosphoric acid solution.

    • Quantify the ceramide bands using densitometry and compare them to the standards.

For more detailed and sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended to identify and quantify individual ceramide species. [13][14][15]

Gene Expression Analysis of Barrier-Related Markers by qPCR

Rationale: To investigate the molecular mechanisms by which this compound influences barrier function, the expression of genes involved in keratinocyte differentiation and lipid metabolism can be analyzed.[16][17]

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cultured epidermis as described in 2.3.1.

    • Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes for target genes and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Analyze the relative gene expression using the ΔΔCt method.

Table 2: Key Genes for Skin Barrier Function Analysis

GeneFunctionExpected Change with Improved Barrier
FLG Filaggrin; essential for cornified envelope formation and skin hydrationIncrease
TGM1 Transglutaminase 1; cross-links proteins in the cornified envelopeIncrease
IVL Involucrin; a structural protein of the cornified envelopeIncrease
LOR Loricrin; a major component of the cornified envelopeIncrease
SPTLC1/2 Serine palmitoyltransferase; rate-limiting enzyme in de novo sphingolipid synthesisModulated
CERS3 Ceramide Synthase 3; synthesizes very long-chain ceramides crucial for barrier functionIncrease
ACER Alkaline Ceramidase; degrades ceramidesDecrease

Part 3: Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for investigating the role of this compound in skin barrier function. By combining functional assays like TEER with molecular analyses of lipid profiles and gene expression, researchers can gain a comprehensive understanding of how this bioactive lipid modulates epidermal homeostasis.

Future studies could explore the use of more complex 3D skin models, including those with co-cultured fibroblasts and immune cells, to better recapitulate the in vivo environment. Additionally, advanced lipidomics and proteomics approaches can further elucidate the specific molecular targets and signaling pathways activated by this compound in the skin. The insights gained from such research will be invaluable for the development of novel therapeutic strategies for a wide range of dermatological conditions characterized by a compromised skin barrier.

References

  • Masuda-Kuroki, K., & Di Nardo, A. (2022). Sphingosine 1-Phosphate Signaling at the Skin Barrier Interface. International Journal of Molecular Sciences, 23(11), 5937. Available at: [Link]

  • Masuda-Kuroki, K., & Di Nardo, A. (2022). Sphingosine 1-Phosphate Signaling at the Skin Barrier Interface. PMC. Available at: [Link]

  • Masuda-Kuroki, K., & Di Nardo, A. (2022). Sphingosine 1-Phosphate Signaling at the Skin Barrier Interface. eScholarship. Available at: [Link]

  • Kim, B. E., & Lee, Y. (2016). The role of epidermal sphingolipids in dermatologic diseases. Journal of Dermatological Science, 81(3), 143-149. Available at: [Link]

  • Das, C., & Olmsted, Z. (2020). Arrangement of Ceramides in the Skin: Sphingosine Chains Localize at a Single Position in Stratum Corneum Lipid Matrix Models. Langmuir, 36(34), 10115-10124. Available at: [Link]

  • Hama, H., et al. (2016). Increasing effect of ceramides in skin by topical application of sphingosine. OAText. Available at: [Link]

  • Li, Y., et al. (2021). Study of the protective effects of cosmetic ingredients on the skin barrier, based on the expression of barrier-related genes and cytokines. Amino Acids, 53(12), 1845-1858. Available at: [Link]

  • Gooris, G., & Bouwstra, J. (2023). Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. CHDR. Available at: [Link]

  • Borodzicz, S., et al. (2019). Role of the ceramide (Cer) and sphingosine-1-phosphate (S1P) in... ResearchGate. Available at: [Link]

  • Kim, H. J., & Bae, J. M. (2023). The Role of Sphingolipids and Sphingosine-1-phosphate—Sphingosine-1-phosphate-receptor Signaling in Psoriasis. International Journal of Molecular Sciences, 24(19), 14619. Available at: [Link]

  • Kim, H. J., & Bae, J. M. (2023). The Role of Sphingolipids and Sphingosine-1-phosphate—Sphingosine-1-phosphate-receptor Signaling in Psoriasis. PMC. Available at: [Link]

  • Park, J., et al. (2021). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. International Journal of Molecular Sciences, 22(16), 8872. Available at: [Link]

  • Smeden, J. van, et al. (2014). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 55(6), 1157-1169. Available at: [Link]

  • Clearwater, C. M., et al. (2018). Skin-on-a-Chip: Transepithelial Electrical Resistance and Extracellular Acidification Measurements through an Automated Air-Liquid Interface. Sensors (Basel), 18(2), 659. Available at: [Link]

  • Li, H., et al. (2024). Identification of Key Genes Related to Immune-Lipid Metabolism in Skin Barrier Damage and Analysis of Immune Infiltration. Journal of Inflammation Research, 17, 4977-4993. Available at: [Link]

  • Reiss, U., et al. (2006). Sphingosine-1-phosphate Phosphatase 1 Regulates Keratinocyte Differentiation and Epidermal Homeostasis. The Journal of Biological Chemistry, 281(31), 22134-22143. Available at: [Link]

  • Wang, G., et al. (2022). KLF5 governs sphingolipid metabolism and barrier function of the skin. Genes & Development, 36(15-16), 899-914. Available at: [Link]

  • Park, K., et al. (2017). Human Keratinocytes Use Sphingosine 1-Phosphate and Its Receptors to Communicate Staphylococcus Aureus Invasion and Activate Host Defense. The Journal of Investigative Dermatology, 137(12), 2568-2578. Available at: [Link]

  • T'Kindt, R., et al. (2012). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry, 84(1), 403-411. Available at: [Link]

  • Wang, Y., et al. (2022). Gene Expression Profile Analyses of the Skin Response. Clinical, Cosmetic and Investigational Dermatology, 15, 237-249. Available at: [Link]

  • Gendi, S. E., & Oskeritzian, C. A. (2016). Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. Methods in Molecular Biology, 1414, 133-145. Available at: [Link]

  • Lee, S. H., et al. (2021). (a) Transepithelial electrical resistance (TEER) measurements of... ResearchGate. Available at: [Link]

  • Vogler, R., et al. (2003). Sphingosine-1-Phosphate Signaling and the Skin. ResearchGate. Available at: [Link]

  • Borodzicz, S., et al. (2016). Pathways of sphingolipid metabolism. ResearchGate. Available at: [Link]

  • Gooris, G. S., et al. (2021). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Langmuir, 37(18), 5621-5631. Available at: [Link]

  • Dermatest. (n.d.). TEER - transepithelial electrical resistance. Dermatest. Available at: [Link]

  • Japtok, L., et al. (2014). Sphingosine-1-phosphate as signaling molecule in the skin: Relevance in atopic dermatitis. Allergo Journal International, 23(2), 54-59. Available at: [Link]

  • Dynamic42. (2025). What is TEER? - Trans-Epithelial Electrical Resistance Assay. Dynamic42. Available at: [Link]

  • Cyberlipid. (n.d.). Structure of ceramides - Analysis. Cyberlipid. Available at: [Link]

  • Goparaju, S. K., & Wattenberg, B. W. (2018). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences, 19(11), 3432. Available at: [Link]

  • Rawlings, A. V., et al. (2022). Skin pigmentation and ceramide content. Lipotype. Available at: [Link]

  • University of California, Berkeley. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). University of California, Berkeley. Available at: [Link]

  • Ge, Y., et al. (2024). Sphingolipid metabolism orchestrates the establishment of the adult hair follicle stem cell niche to control skin homeostasis. bioRxiv. Available at: [Link]

  • Goparaju, S. K., et al. (2005). Mechanisms of sphingosine and sphingosine 1-phosphate generation in human platelets. The Journal of Biological Chemistry, 280(11), 10650-10659. Available at: [Link]

  • Sadowski, T., et al. (2022). Research Techniques Made Simple: Lipidomic Analysis in Skin Research. Journal of Investigative Dermatology, 142(1), 11-18.e2. Available at: [Link]

  • Lipotype. (n.d.). Alpha-hydroxy-sphingosine. Lipotype. Available at: [Link]

  • Jones, E., et al. (2016). QPCR analysis of gene expression in skin rafts treated with rexinoids.... ResearchGate. Available at: [Link]

  • Guerrin, M., et al. (2007). Large-scale identification of human genes implicated in epidermal barrier function. BMC Genomics, 8, 33. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing L-erythro-Sphingosine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Lipid Signaling Unit) Ticket ID: SPH-OPT-2024

Introduction: The "Invisible" Variable in Your Data

Welcome. If you are accessing this guide, you are likely observing inconsistent data: high well-to-well variability, unexpected cytotoxicity, or a complete lack of signaling response despite high nominal dosing.

L-erythro-Sphingosine is not a standard small molecule; it is an amphipathic lipid with a critical micelle concentration (CMC) that often conflicts with standard cell culture environments. In my experience, 80% of "failed" sphingolipid experiments are not biological failures but delivery failures .

This guide bypasses standard textbook definitions to address the mechanics of lipid delivery. We will treat your protocol as an engineering problem, focusing on Solubility, Bioavailability, and Material Interaction.

Module 1: Solubility & Preparation (The "Trojan Horse" Method)

The Problem: You cannot simply dissolve Sphingosine in DMSO and spike it into media. Upon contact with aqueous media, hydrophobic lipids dissolved in organic solvents will "crash out," forming micro-precipitates that settle on cells, causing localized toxicity (necrosis) rather than the intended signaling effect.

The Solution: You must use a carrier. Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) is the physiological transport vehicle. It acts as a "Trojan Horse," keeping the lipid soluble in the aqueous phase and delivering it to the cell membrane.

Protocol: Preparation of Sphingosine-BSA Complexes

Standard Stock Concentration: 125 µM Sphingosine in 4 mg/mL BSA[1]

  • Prepare the Vehicle: Dissolve Fatty Acid-Free BSA (Crucial: standard BSA contains interfering lipids) in PBS to a concentration of 4 mg/mL . Filter sterilize (0.22 µm).

  • Prepare the Lipid Film:

    • Dissolve this compound in Methanol or Ethanol to a stock of 1-5 mM.

    • Aliquot the required amount into a glass vial.

    • Evaporate the solvent under a stream of Nitrogen gas (or centrifugal evaporator) until a thin, translucent film forms on the glass wall. Do not over-dry to a "crust."

  • Complexation:

    • Add the pre-warmed (37°C) BSA solution to the glass vial containing the lipid film.

    • Vortex vigorously.

    • Incubate in a water bath at 37°C for 30 minutes with intermittent vortexing.

    • Visual Check: The solution should be clear. If cloudy, sonicate in a water bath for 5-10 minutes.

Workflow Visualization

BSA_Complexing Stock Sphingosine Stock (in MeOH/EtOH) Evap Nitrogen Evaporation (Thin Film Formation) Stock->Evap Remove Solvent BSA Add FAF-BSA (4 mg/mL in PBS, 37°C) Evap->BSA Reconstitution Incubate Incubate & Vortex (30 min @ 37°C) BSA->Incubate Binding Final Clear Complex (Ready for Dosing) Incubate->Final Solubilization

Figure 1: Critical workflow for generating physiologically relevant Sphingosine-BSA complexes. Direct solvent spiking is the leading cause of experimental artifacts.

Module 2: Dosing & Cytotoxicity (The "Goldilocks" Zone)

The Problem: Sphingosine is bioactive.[2][3][4] It is a Protein Kinase C (PKC) inhibitor and a pro-apoptotic agent. If you overdose, you induce anoikis (detachment-induced death) before measuring your signaling endpoint.

The Solution: Titrate based on the "Bioactive Window." You must distinguish between Signaling Doses (substrate for Sphingosine Kinase) and Functional Doses (apoptosis induction).

Reference Data: Concentration Windows
ApplicationTarget ConcentrationObservation WindowMechanism
S1P Precursor 0.1 – 1.0 µM10 – 60 minsRapid phosphorylation by SphK1/2.
PKC Inhibition 2.0 – 5.0 µM1 – 4 hoursCompetitive inhibition of DAG binding.
Apoptosis Induction 10.0 – 20.0 µM12 – 24 hoursLysosomal permeabilization / Mitochondrial stress.
Necrosis (Toxic) > 25.0 µM< 1 hourMembrane detergent effect (Artifact).

Troubleshooting FAQ:

  • Q: My cells detached after 1 hour at 10 µM.

    • A: This is likely "Sphingosine toxicity." Sphingosine changes the biophysical properties of the plasma membrane, increasing rigidity and permeability.[3] Reduce dose to 5 µM or increase the BSA ratio to buffer the free lipid concentration.

  • Q: I see no increase in S1P levels.

    • A: Sphingosine is metabolized extremely fast. If you are measuring S1P, harvest cells within 10-30 minutes. By 2 hours, the S1P is likely degraded by S1P Lyase.

Metabolic Fate Diagram

Sphingosine_Metabolism ExoSph Exogenous Sphingosine SphK Sphingosine Kinase (SphK1/2) ExoSph->SphK Rapid (<15 min) CerS Ceramide Synthase (CerS) ExoSph->CerS Slow / Salvage S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Pro-Survival Lyase S1P Lyase S1P->Lyase Cer Ceramide (Pro-Apoptotic) CerS->Cer Cell Death Degrad Hexadecenal + Ethanolamine Lyase->Degrad Irreversible

Figure 2: The metabolic bifurcation of Sphingosine. High doses overwhelm SphK, funneling flux toward Ceramide (Death), while low doses favor S1P (Survival).

Module 3: Material Interactions (The "Sticky" Truth)

The Problem: Sphingosine is a hydrophobic long-chain base. It adheres aggressively to polystyrene (standard cell culture plates) and polypropylene (pipette tips).

The Solution:

  • Glass is King: Always prepare stocks in glass vials (borosilicate).

  • Low-Bind Plastics: If you must use plastic, use "Low-Retention" or siliconized tubes.

  • Pre-Coating: When adding to cells, the presence of BSA (from Module 1) significantly reduces loss to the plastic well, as the albumin acts as a blocking agent.

Troubleshooting FAQ:

  • Q: My serial dilutions are non-linear.

    • A: You are losing lipid to the pipette tips during mixing. Change tips between every dilution step. Do not use the same tip to mix down the gradient.

  • Q: Can I store the BSA complex?

    • A: Yes, but only at -20°C. Do not store at 4°C for more than 24 hours, as the lipid can oxidize or dissociate.

References

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. Link

  • Avanti Polar Lipids. (n.d.). Lipid Preparation and Handling: Sphingolipids.[5] Technical Support. Link

  • Singh, A., et al. (2021).[6] Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in Comparison to Cancerous HeLa Cell Line. International Journal of Nanomedicine (Contextual reference for HEK-293 sensitivity). Link

  • Echelon Biosciences. (n.d.). Sphingosine 1-Phosphate (S1P) Technical Data Sheet. Link

  • Sigma-Aldrich. (n.d.). General Lipid/BSA Solubilization Protocol For Cell Delivery. Link

Sources

Technical Support Center: High-Sensitivity Sphingolipid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in L-erythro-Sphingosine Quantification Department: Bioanalytical Applications Support Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist

Introduction: The "Invisible" Barrier to Accuracy

Welcome. If you are reading this, you are likely facing the bioanalyst’s nightmare: excellent linearity in solvent standards but erratic recovery, poor sensitivity, or non-reproducible data in biological matrices (plasma, tissue homogenates).

In the quantification of This compound (and its endogenous isomer D-erythro-Sphingosine), the culprit is rarely the mass spectrometer’s sensitivity. It is Matrix Effects (ME) —specifically, ion suppression caused by co-eluting phospholipids. Sphingosine is a bioactive lipid; extracting it often brings along the entire "lipidome" of the sample, which competes for charge in the ESI source.

This guide moves beyond basic troubleshooting. We will implement a self-validating workflow to isolate, identify, and eliminate these effects.

Module 1: The Source of the Problem (Extraction Strategy)

FAQ: Why is my protein precipitation (PPT) method failing?

Answer: Protein precipitation (e.g., adding Methanol/Acetonitrile) removes proteins but leaves 90-95% of phospholipids in the supernatant. Sphingosine elutes in the same hydrophobic window as many phosphatidylcholines (PCs). When these PCs enter the ESI source with your analyte, they "hog" the available charge, causing massive ion suppression.

Protocol: The "Gold Standard" Biphasic Extraction

Do not use simple PPT for trace sphingolipid quantification. Use a modified MTBE (Methyl-tert-butyl ether) extraction. It is cleaner than Chloroform (Bligh & Dyer) and places the lipids in the upper organic layer, making recovery easier and cleaner.

Step-by-Step MTBE Protocol:

  • Sample: 50 µL Plasma/Homogenate.

  • Spike: Add 10 µL Internal Standard (See Module 3).

  • Lysis: Add 150 µL Methanol (ice cold). Vortex 10s.

  • Extraction: Add 500 µL MTBE . Incubate 10 min at RT with shaking.

  • Phase Separation: Add 125 µL MS-grade Water. Vortex 10s.

  • Centrifuge: 10 min at 10,000 x g.

  • Collection: Collect the UPPER (Organic) phase.

    • Note: Unlike Chloroform methods, the debris stays at the bottom, and the analyte is in the top layer.

  • Dry & Reconstitute: Dry under N2 gas; reconstitute in 100 µL MeOH:Water (80:20).

Decision Logic: Selecting the Right Extraction

ExtractionLogic cluster_result Outcome Start Start: Sample Type HighLipid High Lipid Content? (Plasma/Brain Tissue) Start->HighLipid PPT Protein Precipitation (PPT) STOP: High Risk of ME HighLipid->PPT No (Cell Media) LLE Liquid-Liquid Extraction (MTBE Method) HighLipid->LLE Yes (Standard) SPE Solid Phase Extraction (Zirconia/Phospholipid Removal) HighLipid->SPE Yes (High Throughput) Dirty Dirty Extract Ion Suppression PPT->Dirty Clean Clean Extract Low Matrix Effect LLE->Clean SPE->Clean

Figure 1: Decision matrix for selecting sample preparation based on lipid complexity.

Module 2: Chromatographic Defense (The Filter)

FAQ: I see the Sphingosine peak, but the area varies wildly. Why?

Answer: You likely have "invisible" phospholipids eluting continuously or in late-eluting bands that wrap around to the next injection.

The Solution: Column & Wash Strategy
  • Column Choice: Use a C18 column with high carbon load and end-capping (e.g., BEH C18 or equivalent).

  • The "Sawtooth" Wash:

    • Sphingosine elutes relatively early in a lipid gradient.

    • Crucial Step: After the analyte elutes, you MUST ramp to 98-100% Organic (Isopropanol/Acetonitrile) and hold for 2-3 minutes to strip the column of phospholipids before re-equilibrating.

    • Failure to do this results in "Ghost Peaks" in subsequent runs.

Stereochemistry Note: L-erythro vs. D-erythro

Standard C18 columns cannot separate the L-erythro (synthetic/isomer) from D-erythro (endogenous) forms; they are enantiomers.

  • If you need to distinguish them: You must use a Chiral Column (e.g., Chiralpak IA/IC).

  • If you are quantifying total Sphingosine: A standard C18 is acceptable, but ensure your Internal Standard matches the ionization efficiency of your target isomer.

Module 3: Validation & Quality Control (The Proof)

FAQ: How do I calculate the exact Matrix Effect?

Answer: Do not guess. Use the Post-Extraction Spike Method (Matuszewski Method).

The Experiment: Prepare three sets of samples:

  • Set A (Neat Standard): Analyte in pure solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations:

Parameter Formula Interpretation
Matrix Factor (MF) Area (Set B) / Area (Set A) < 1.0 : Ion Suppression> 1.0 : Ion Enhancement1.0 : No Matrix Effect
Recovery (RE) Area (Set C) / Area (Set B) Efficiency of the extraction step itself.

| Process Efficiency | (MF × RE) | The total yield of the method. |

Critical Requirement: Internal Standards (IS)

You cannot use a structural analog (e.g., C17-Sphingosine) effectively if matrix effects are high. You must use a Stable Isotope Labeled (SIL) standard (e.g., Sphingosine-d7 or C13-Sphingosine).

  • Why? The SIL co-elutes exactly with the analyte. If the matrix suppresses the analyte by 50%, it suppresses the SIL by 50%. The ratio remains constant, correcting the quantification.

Workflow: Post-Column Infusion (Visualizing the Matrix)

This is the ultimate diagnostic test. Infuse the analyte continuously while injecting a blank matrix extract.[1]

InfusionSetup cluster_readout MS Chromatogram Output Syringe Syringe Pump (Constant Analyte Infusion) Tee Tee Junction (Mixing Point) Syringe->Tee Flow A LC LC System (Injects Blank Matrix) LC->Tee Flow B (Gradient) MS Mass Spectrometer (ESI Source) Tee->MS Baseline Stable Baseline (No Matrix Effect) MS->Baseline Dip Dip/Drop in Signal (Ion Suppression Zone) MS->Dip Phospholipid Elution

Figure 2: Post-column infusion setup. A drop in the baseline indicates the exact retention time where matrix components are suppressing the signal.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • Schuhmann, K., et al. (2012). Intensity fading in LC-MS/MS based lipidomics: The "matrix effect" in the analysis of sphingolipids. Journal of Mass Spectrometry. Link

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Link

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Link

Sources

Cell viability issues with high concentrations of L-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: High-Concentration Viability & Solubility

Executive Summary: The "Bio-Detergent" Paradox

You are likely visiting this page because your cells are dying rapidly (within minutes to hours) or your data is wildly inconsistent when using L-erythro-Sphingosine (Sph) at concentrations above 10–20 µM.

The Core Issue: this compound is an amphipathic amine. At physiological levels (nanomolar), it is a precise signaling molecule (inhibiting PKC, activating PP2A). However, at high micromolar concentrations, it behaves as a cationic lysosomotropic detergent . It does not just "signal" death; it physically ruptures lysosomal membranes and precipitates out of aqueous media, causing necrotic cell death and dosing irregularities.

This guide provides the BSA-Complexing Protocol (the only reliable way to dose high concentrations) and a troubleshooting matrix to salvage your experiments.

Part 1: The Critical Protocol (Solubility & Stability)

The Problem: Adding Sphingosine dissolved in DMSO/Ethanol directly to cell media causes an immediate, often invisible, "crash" (precipitation). The hydrophobic tail aggregates, meaning your cells are hit with micro-crystals, not dissolved drug.

The Solution: You must mimic the body's transport system by complexing Sphingosine with Fatty Acid-Free Bovine Serum Albumin (FAF-BSA).

Protocol: Preparation of Sphingosine-BSA Complex (Stock Solution)

Use this method for final concentrations >10 µM.

Reagents Required:

  • This compound (Powder or organic stock).

  • Fatty Acid-Free BSA (FAF-BSA) (Crucial: Standard BSA contains lipids that interfere).

  • PBS (pH 7.4).

  • Glass vials (Do not use plastic for initial mixing).

Step-by-Step Workflow:

  • Prepare Lipid Film:

    • Aliquot the required amount of Sphingosine (in chloroform or methanol) into a glass vial.

    • Evaporate solvent under a stream of Nitrogen (or Argon) until a thin, dry film forms on the glass wall.

    • Tip: Rotate the vial while drying to maximize surface area.

  • Prepare BSA Vehicle:

    • Dissolve FAF-BSA in PBS to create a 4 mg/mL (approx. 60 µM) solution.

    • Critical: Do not shake vigorously; rock gently to avoid foaming.

  • Complexation (The "Soak"):

    • Add the pre-warmed (37°C) BSA solution to the glass vial containing the dried Sphingosine film.

    • Target a final Sphingosine concentration of 125 µM to 1 mM (maintain a molar ratio of approx 2:1 to 6:1 Lipid:BSA).

    • Sonicate in a water bath for 10–15 minutes at 37°C until the solution is clear.

    • Incubate at 37°C for an additional 30 minutes with gentle agitation.

  • Filtration & Storage:

    • Sterile filter (0.22 µm) if used for long-term culture.

    • Store aliquots at -20°C in glass or high-quality polypropylene.

Part 2: Visualization of Workflows & Mechanisms
Figure 1: Preparation Logic & Failure Points

This diagram illustrates why direct addition fails and how BSA prevents it.

Sphingosine_Prep Stock Sphingosine (Organic Solvent) Media Cell Culture Media (Aqueous) Stock->Media Direct Add (Incorrect) BSA Fatty Acid-Free BSA Stock->BSA Evaporate & Resuspend Precip Micro-Precipitation (Bioavailability Loss) Media->Precip Cell Effective Cellular Uptake Media->Cell Complex Sphingosine-BSA Complex BSA->Complex Sonicate 37°C Complex->Media Add to Cells

Caption: Direct addition to media leads to precipitation (red path). BSA complexing (green path) maintains solubility via hydrophobic shielding.

Figure 2: The "Lysosomal Trap" Toxicity Mechanism

Why high concentrations kill cells differently than low concentrations.

Toxicity_Mech Sph_High High Conc. Sphingosine (>20 µM) Lysosome Lysosome Accumulation (Proton Trap) Sph_High->Lysosome Diffusion & Trapping LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Detergent Effect Cathepsin Cathepsin Release (Proteases) LMP->Cathepsin Leakage Mito Mitochondrial Dysfunction (Bid cleavage) Cathepsin->Mito Signaling Cascade Necrosis Necrosis/Rapid Apoptosis Mito->Necrosis Cell Death

Caption: At high doses, Sphingosine acts as a lysosomotropic detergent, rupturing lysosomes and releasing cathepsins, triggering rapid death.[1]

Part 3: Troubleshooting Guide (Q&A)
Q1: My cells are dying within 30 minutes of adding Sphingosine. Is this apoptosis?

A: No, this is likely necrosis due to detergent effects. True apoptosis via the Sphingosine-dependent mitochondrial pathway takes hours (6–24h). Rapid death (<1 hour) at concentrations >20 µM suggests the molecule is acting as a surfactant, dissolving plasma membranes or causing massive lysosomal rupture (see Figure 2).

  • Fix: Reduce concentration below 20 µM or use the BSA-complexing method to buffer the free concentration.

Q2: My IC50 values change wildly between experiments. Why?

A: You are likely losing the drug to your plasticware. Sphingosine is positively charged and highly hydrophobic. It adsorbs rapidly to polystyrene (standard cell culture plates) and polypropylene.

  • Fix:

    • Prepare all dilutions in glass vials.

    • Do not use serum-free media unless absolutely necessary (serum proteins buffer the drug).

    • If using serum-free conditions, pre-coat plastics or use "Low-Bind" plastics.

Q3: The stock solution in DMSO has crystallized. Can I use it?

A: Yes, but you must redissolve it completely. Sphingosine has a high melting point. Stored at -20°C, it will crystallize.

  • Fix: Warm the vial to 37°C–45°C and sonicate in a water bath until absolutely clear. Injecting a crystal slurry into cell media guarantees experimental failure.

Q4: Can I use standard BSA for the complexing protocol?

A: Avoid it. Standard BSA (Fraction V) is often loaded with endogenous fatty acids and lipids. These occupy the hydrophobic binding pockets needed to solubilize the Sphingosine, leading to poor loading efficiency. Always specify Fatty Acid-Free (FAF) BSA .

Part 4: Data Summary & Dosing Matrix
ParameterPhysiological RangeToxic/Detergent RangeObserved Effect
Concentration 10 nM – 5 µM> 20 µM
Primary Mechanism PKC Inhibition, PP2A ActivationLysosomal Permeabilization (LMP)
Time to Death 12 – 48 Hours30 Min – 4 Hours
Solubility in Media Soluble (w/ carrier)Precipitates (Cloudy)
Recommended Vehicle DMSO (<0.1%) or BSABSA Complex Only
References
  • Cayman Chemical. BSA-Lipid Complex Preparation Protocol. (Method for stabilizing hydrophobic lipids for cell delivery). (Referenced via general lipid handling guidelines).

  • Avanti Polar Lipids. Storage and Handling of Lipids. (Definitive guide on glass vs. plastic and solvent choices).

  • Kagedal, K., et al. (2001). Sphingosine-induced apoptosis is dependent on lysosomal proteases. Biochemical Journal. (Establishes the lysosomal rupture mechanism at high concentrations).

  • Sigma-Aldrich. General Lipid/BSA Solubilization Protocol. (Technical bulletin for lipid reconstitution).

  • Stahl-Meyer, K., et al. (2022). Galactosyl- and glucosylsphingosine induce lysosomal membrane permeabilization and cell death.[2] PLOS One.[2] (Comparative mechanisms of sphingoid base toxicity). [2]

Sources

L-erythro-Sphingosine interference with fluorescent dyes

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Potential Interference with Fluorescent Dyes in Experimental Assays

Welcome to the technical support resource for researchers utilizing L-erythro-Sphingosine (also known as sphinganine) in their work. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into a critical but often overlooked aspect of working with this bioactive lipid: its potential to interfere with fluorescent dyes. This guide moves beyond simple protocols to explain the causal relationships behind experimental observations, ensuring your results are both accurate and reliable.

Understanding the Challenge: The Amphiphilic Nature of this compound

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) amino alcohol "head" group and a long, lipophilic (fat-loving) hydrocarbon "tail". This dual nature is fundamental to its biological function but also the primary reason it can cause artifacts in fluorescence-based assays.

At concentrations above its Critical Micellar Concentration (CMC), which has been reported to be approximately 18 µM in aqueous solutions, this compound molecules can self-assemble into micelles.[1] These structures create distinct microenvironments that can significantly alter the behavior of nearby fluorescent molecules. Even below the CMC, individual sphingosine molecules can interact with proteins, membranes, and the dyes themselves, leading to unexpected results.

This guide will help you identify, troubleshoot, and mitigate these potential interferences.

Frequently Asked Questions (FAQs)

Here we address common issues reported by researchers.

Q1: My fluorescence intensity unexpectedly decreases when I add this compound to my assay. Is it quenching my dye?

A1: This is a strong possibility. The decrease in fluorescence, or "quenching," can occur through several mechanisms.[2]

  • Collisional (Dynamic) Quenching: If this compound molecules collide with your excited-state fluorophore, they can cause a non-radiative return to the ground state, effectively preventing light emission. This is more likely if the sphingosine is freely diffusing in the buffer.

  • Static Quenching: this compound may form a non-fluorescent ground-state complex with your dye. This interaction prevents the dye from being excited in the first place. This can be driven by hydrophobic interactions between the dye and the lipid tail of sphingosine, or ionic interactions with the headgroup.[3]

  • Inner Filter Effect: At high concentrations, this compound solutions can become turbid or may absorb light at the excitation or emission wavelengths of your fluorophore, reducing the amount of light that reaches the detector.[4]

Q2: I observed a shift in the emission spectrum (a color change) of my dye after adding this compound. What's happening?

A2: You are likely observing a phenomenon called solvatochromism .[5][6] Many fluorescent dyes are sensitive to the polarity of their immediate environment.[7] When this compound forms micelles, it creates a non-polar, lipid-like core. If your dye partitions into this micellar core, it moves from a polar aqueous environment to a non-polar one, which can alter its electron energy levels and thus change its emission wavelength. This can be misinterpreted as a biological event (e.g., membrane binding) when it is actually a chemical artifact.

Q3: I'm using a fluorescent probe to measure membrane fluidity. My results are inconsistent when this compound is present. Why?

A3: this compound directly incorporates into lipid bilayers and can alter their physical properties. It has been shown to stabilize rigid, gel-like domains within membranes.[1][8] This can lead to two primary issues:

  • Altered Membrane Properties: The change in membrane fluidity and order caused by sphingosine will be detected by your probe, which may be the effect you want to measure. However, it's crucial to be aware that this is a direct biophysical effect of the molecule.

  • Probe Displacement: this compound could physically displace your fluorescent probe from the membrane or change the probe's specific location or orientation within the bilayer. This would alter the probe's fluorescence, not because the entire membrane's fluidity has changed uniformly, but because the probe's local environment has been disrupted.

Q4: In my cell-based assay, adding this compound causes an increase in background fluorescence across the entire field of view. What could be the cause?

A4: While less common than quenching, an increase in background can happen. One possibility is that this compound is affecting cell membrane permeability.[1][8][9] This could allow a fluorescent dye that is normally cell-impermeable to leak into cells, resulting in diffuse, non-specific staining. Another possibility is that the sphingosine interacts with the dye to form fluorescent aggregates. A crucial control is to incubate the dye with sphingosine in a cell-free buffer to see if fluorescence increases.

Troubleshooting Guides

Follow these step-by-step guides to diagnose and resolve fluorescence interference issues.

Guide 1: Diagnosing the Source of Interference

This workflow will help you determine if this compound is directly interacting with your dye or affecting the assay environment.

G cluster_0 Step 1: Characterize the Interaction cluster_1 Step 2: Analyze the Results cluster_2 Step 3: Interpret the Mechanism A Run a spectral scan of your dye (Absorbance and Emission) B Add this compound at your experimental concentration A->B C Run a new spectral scan B->C D Compare Scans C->D E No Change D->E No significant change F Decreased Intensity (No Spectral Shift) D->F Intensity change? G Spectral Shift (with or without intensity change) D->G Wavelength shift? H Increased Absorbance at Excitation/Emission λ D->H Absorbance change? I Direct interaction is unlikely. Proceed to 'System Controls' (Guide 2). E->I J Probable Quenching. (Collisional or Static) F->J K Probable Solvatochromism. Dye is entering a different polarity environment (e.g., micelles). G->K L Probable Inner Filter Effect. H->L G cluster_0 Scenario A: No Interference (Ideal State) cluster_1 Scenario B: Quenching cluster_2 Scenario C: Solvatochromism (Micelle Entrapment) cluster_3 Sphingosine Micelle A1 Excitation Light Dye1 Dye A1->Dye1 Ex A2 Emitted Light Dye1->A2 Em B1 Excitation Light Dye2 Dye B1->Dye2 Ex B2 No/Reduced Light Dye2->B2 Quenched Sph1 Sphingosine Sph1->Dye2 Collision C1 Excitation Light Dye3 Dye C1->Dye3 Ex C2 Shifted Emission Dye3->C2 Em (Shifted λ) S1 S2 S3 S4 S5 S6

Caption: Potential interference mechanisms of this compound.

References

  • Ruiz-Argüello, M. B., Goñi, F. M., & Alonso, A. (1998). Sphingosine Increases the Permeability of Model and Cell Membranes. The Journal of biological chemistry, 273(36), 22961–22966.
  • Ma, J. Y., Ma, J. K., & Weber, K. C. (1985). Fluorescence studies of the binding of amphiphilic amines with phospholipids. Journal of lipid research, 26(6), 735–744.
  • García-Barberó, M., Goñi, F. M., & Alonso, A. (1998). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophysical Journal, 74(2), A247.
  • Staneva, G., & Seigneuret, M. (2015). The Anti-Infectious Role of Sphingosine in Microbial Diseases. Toxins, 7(10), 4033–4050.
  • Sudbrack, T., et al. (2011). Lipid-mixing assay based on fluorescence self-quenching.
  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf.
  • Mishchenko, A., et al. (2021). Luminescent Amphiphilic Aminoglycoside Probes to Study Transfection. Chemistry – A European Journal, 27(10), 3465-3470.
  • Vu, T. M., et al. (2017). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Journal of Lipid Research, 58(11), 2091-2101.
  • Louie, T. L., & Peticolas, W. L. (1991). Fluorescence quenching in model membranes: phospholipid acyl chain distributions around small fluorophores. Biophysical journal, 60(5), 1184–1193.
  • Konishi, G., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(11), 2309721.
  • Murakami, T., et al. (2005). Synthesis and biological properties of novel sphingosine derivatives. Bioorganic & medicinal chemistry letters, 15(4), 1115–1119.
  • Zhang, Z., et al. (2023). From the Clinic, to the Clinic: Improving the Fluorescent Imaging Quality of ICG via Amphiphilic NIR-IIa AIE Probe. International Journal of Molecular Sciences, 24(22), 16428.
  • Goñi, F. M., & Alonso, A. (2014). Membrane Permeabilization Induced by Sphingosine: Effect of Negatively Charged Lipids. Biophysical Journal, 106(12), 2587-2596.
  • Evans, E. R., et al. (2023). Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy. Langmuir, 39(8), 3047–3056.
  • Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Elabscience.
  • Klymchenko, A. S. (2017). Solvatochromic fluorescent dyes as universal tools for biological research. L'Actualité Chimique, 418-419, 88-93.
  • Goñi, F. M., & Alonso, A. (2014). Biophysical properties of sphingosine, ceramides and other simple sphingolipids. Biochemical Society Transactions, 42(5), 1403–1409.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • Wang, J., et al. (2022). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Molecules, 27(21), 7434.
  • Evans, E. R., et al. (2023). Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy. White Rose Research Online.
  • Thermo Fisher Scientific. (n.d.). Other Nonpolar and Amphiphilic Probes—Section 13.5. Thermo Fisher Scientific.
  • Lewis, D. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. International Journal of Molecular Sciences, 24(22), 16321.
  • Vu, T. M., et al. (2017). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Semantic Scholar.
  • Mirage News. (2024, March 14).
  • Das, A., et al. (2015). Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It. Frontiers in Cell and Developmental Biology, 3, 26.
  • Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia.
  • Wikipedia. (n.d.). Fluorescence in the life sciences. Wikipedia.
  • Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio.
  • Nanoscale Advances. (2022).

Sources

Technical Support Center: L-erythro-Sphingosine NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Sample Preparation & Troubleshooting

Executive Summary

Welcome to the technical support hub for L-erythro-Sphingosine (CAS: 6036-76-6). While chemically identical in achiral environments to the naturally occurring D-erythro isomer, the L-erythro enantiomer requires rigorous preparation protocols to prevent aggregation, oxidation, and signal loss.

This guide treats the NMR analysis of sphingoid bases as a system where solvent choice, concentration, and handling are interdependent variables. Failure in one area (e.g., using plasticware) will compromise the entire dataset.

Module 1: Solvent Selection Strategy

The Core Challenge: Sphingosine is amphiphilic.[1] It contains a hydrophobic alkyl chain and a polar headgroup (1,3-diol + 2-amino).

  • Non-polar solvents (

    
    ):  Promote headgroup aggregation (reverse micelles), causing line broadening.
    
  • Protic solvents (

    
    ):  Good solubility but cause rapid exchange of labile protons (
    
    
    
    ,
    
    
    ), erasing key structural information.
  • Polar aprotic solvents (

    
    ):  The "Gold Standard" for full structural elucidation, as they disrupt aggregation and preserve labile proton signals.
    
Solvent Decision Matrix
FeatureChloroform-d (

)
Methanol-d4 (

)
DMSO-d6
Solubility Moderate (Requires warming/sonication)HighHigh
Labile Protons (

)
Often broad or invisible (exchange)Invisible (Rapid Exchange)Sharp & Visible (H-bond acceptor)
Aggregation Risk High (Line broadening >10 mM)LowVery Low
Viscosity Low (Sharp lines for backbone)LowHigh (Requires longer relaxation delay,

)
Use Case Routine purity check of backboneMass Spec prep / HPLC correlationFull Structural Elucidation
Interactive Workflow: Selecting Your Solvent

SolventStrategy Start Start: Define Analytical Goal Goal1 Goal: Check Backbone Purity? Start->Goal1 Goal2 Goal: Full Structural Assignment (See OH/NH groups)? Start->Goal2 Goal3 Goal: Chiral Purity (L- vs D-erythro)? Start->Goal3 Solv1 Use CDCl3 (Optional: + drop of CD3OD) Goal1->Solv1 Fast, cheap Solv2 Use DMSO-d6 (Dry, Ampoule) Goal2->Solv2 Disrupts H-bonds Solv3 Use CDCl3 + Chiral Solvating Agent (e.g., Mosher's Acid) Goal3->Solv3 Induces diastereomeric shifts

Figure 1: Decision tree for selecting the appropriate NMR solvent based on analytical requirements.

Module 2: Critical Sample Preparation Protocol

Warning: Sphingosine is unstable as a dry powder (hygroscopic) and sensitive to oxidation at the C4-C5 double bond.

Step-by-Step Workflow
  • Vessel Selection (CRITICAL):

    • Do NOT use: Plastic Eppendorf tubes, plastic pipette tips (for long contact), or Parafilm.[2][3][4]

    • Reason:

      
       leaches plasticizers (phthalates) which appear as impurity peaks at ~0.8-1.5 ppm and ~7.5 ppm.
      
    • Use: Glass vials with Teflon-lined caps.

  • Weighing & Concentration:

    • Target Mass: 2–5 mg.

    • Target Volume: 600 µL.

    • Concentration Limit: Keep below 10 mM in

      
       to avoid Critical Micelle Concentration (CMC) effects which broaden peaks [1].
      
  • Dissolution:

    • Add solvent directly to the glass vial.

    • If using

      
      : Use a fresh ampoule. 
      
      
      
      is hygroscopic; absorbed water (
      
      
      peak at ~3.33 ppm) will exchange with your amide protons, erasing them.
    • If using

      
      : If the solution is cloudy, add 1-2 drops of 
      
      
      
      to break the lipid headgroup hydrogen bonding network.
  • Transfer:

    • Use a glass Pasteur pipette to transfer the solution to the NMR tube.

    • Cap immediately.

Protocol Visualization

SamplePrep Step1 1. Weigh 2-5mg (Glass Vial Only) Step2 2. Add Solvent (DMSO-d6 or CDCl3) Step1->Step2 Step3 3. Vortex/Sonicate (Ensure Clear Solution) Step2->Step3 Step4 4. Transfer (Glass Pipette) Step3->Step4 Step5 5. Acquire NMR (Set d1 > 2s for DMSO) Step4->Step5

Figure 2: Linear workflow for this compound sample preparation emphasizing glass contact materials.

Module 3: Troubleshooting & FAQs

Q1: My spectrum has broad, undefined humps instead of sharp multiplets. Why?

Diagnosis: Aggregation (Micelle Formation). Mechanism: In non-polar solvents like


, the polar headgroups of sphingosine cluster together to escape the solvent, forming "reverse micelles." This restricts molecular tumbling, leading to rapid 

relaxation and broad lines [2]. Solution:
  • Dilute: Reduce concentration to < 5 mM.

  • Switch Solvent: Move to

    
     or 
    
    
    
    , which solvate the headgroup effectively.
  • Add Acid: A trace of

    
     (acetic acid-d4) can protonate the amine, disrupting intermolecular H-bonds (Note: This will shift the alpha-proton signals).
    
Q2: I cannot see the Amide ( ) or Hydroxyl ( ) protons.

Diagnosis: Chemical Exchange. Mechanism: If you are using


 (Methanol-d4) or wet 

, the labile protons on the sphingosine exchange with the deuterium in the solvent (

). The signal disappears from the spectrum. Solution:
  • Use anhydrous

    
     . In DMSO, hydrogen bonding between the solvent oxygen and the solute protons "locks" them in place, slowing exchange and making the peaks visible as sharp doublets/triplets [3].
    
Q3: How do I distinguish L-erythro from D-erythro Sphingosine?

Diagnosis: Enantiomers have identical NMR spectra in achiral environments. Solution: You cannot distinguish them in pure


 or 

. You must use a Chiral Solvating Agent (CSA) .
  • Protocol: Add 1-2 equivalents of (R)-(-)- or (S)-(+)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid (Mosher's Acid) or its chloride.
  • Result: The resulting diastereomeric complexes will show distinct chemical shifts (especially

    
     or 
    
    
    
    near the chiral center) for the L- and D- forms.
Q4: The sample turned yellow/brown overnight. Is it still good?

Diagnosis: Oxidation. Mechanism: The C4-C5 trans double bond and the free amine are susceptible to air oxidation and degradation. Solution:

  • Discard the sample. The NMR will likely show complex multiplet regions and aldehyde peaks.

  • Prevention: Store solid sphingolipids at -20°C under Argon.[3][4] Dissolve only immediately before analysis [4].

References

  • White, S. H. (2025). pH Dependence of Sphingosine Aggregation. The Stephen White Laboratory at UC Irvine. [Link]

  • Separovic, F., et al. (2000). Conformational studies of sphingolipids by NMR spectroscopy. National Institutes of Health (PubMed). [Link]

  • Abraham, R. J., et al. (2006).[5] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Stereoisomers in Sphingolipid Signaling: L-erythro-Sphingosine as a Negative Control

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, the specificity of molecular interactions is paramount. This principle is vividly illustrated in the study of sphingolipids, a class of bioactive molecules that govern a vast array of cellular processes, from proliferation and differentiation to apoptosis. D-erythro-sphingosine, the naturally occurring stereoisomer, and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are central players in this signaling network. However, to truly understand their function, researchers require exquisitely specific tools to dissect their pathways. This guide provides an in-depth comparison of D-erythro-sphingosine and its stereoisomer, L-erythro-sphingosine, establishing the latter as an indispensable negative control for rigorous and reproducible experimental design.

The Critical Role of Stereochemistry in Sphingosine Function

D-erythro-sphingosine is not merely a structural component of cell membranes; it is a potent bioactive molecule in its own right and the precursor to the signaling powerhouse, S1P. The "D-erythro" designation refers to the specific three-dimensional arrangement of the hydroxyl and amine groups on the sphingoid backbone. This precise stereochemistry is the key that unlocks its biological activity, allowing it to be recognized and metabolized by specific enzymes, most notably sphingosine kinases (SphK1 and SphK2).

Sphingosine kinases phosphorylate D-erythro-sphingosine to produce S1P. S1P can then act intracellularly or be exported from the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface. This "inside-out" signaling cascade regulates a multitude of physiological processes, including immune cell trafficking, vascular development, and cell survival.

This compound: The Inactive Mirror Image

In stark contrast to its D-erythro counterpart, this compound is biologically inert in the context of S1P signaling. It is the enantiomer, or non-superimposable mirror image, of the natural sphingosine. This subtle change in stereochemistry has profound functional consequences. Key enzymes in the sphingolipid metabolic pathway, particularly sphingosine kinases, exhibit a high degree of stereospecificity. They are unable to recognize and phosphorylate this compound.

This enzymatic selectivity is the cornerstone of this compound's utility as a negative control. By failing to be converted to L-erythro-S1P, it cannot activate S1P receptors and initiate downstream signaling events. This makes it an ideal tool to confirm that the observed cellular effects in an experiment are indeed a result of D-erythro-sphingosine metabolism and subsequent S1P signaling, rather than non-specific lipid effects.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 1: D-erythro-Sphingosine vs. This compound Signaling Pathways.

Experimental Validation: A Comparative Workflow

To empirically demonstrate the differential activities of D-erythro- and this compound, a well-defined experimental workflow is essential. The following protocol outlines a typical cell-based assay to measure a downstream effect of S1P signaling, such as cell proliferation.

dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

} Figure 2: Experimental workflow for comparing sphingosine stereoisomers.

Detailed Protocol: Cell Proliferation Assay
  • Cell Culture: Culture a cell line known to respond to S1P (e.g., human umbilical vein endothelial cells - HUVECs) in complete growth medium.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment: Prepare stock solutions of D-erythro-sphingosine and this compound in an appropriate solvent (e.g., ethanol). Dilute the stock solutions in serum-free medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Add the treatment solutions or a vehicle control (serum-free medium with the same concentration of solvent) to the respective wells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Proliferation Assay: Measure cell proliferation using a standard colorimetric assay such as the MTT assay. Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of control.

Expected Results and Data Interpretation

The results of this experiment are expected to clearly demonstrate the biological inactivity of this compound in this context.

Treatment GroupConcentrationRelative Cell Proliferation (% of Control)
Vehicle Control-100 ± 5
D-erythro-Sphingosine 1 µM125 ± 8
5 µM160 ± 12
10 µM185 ± 15
This compound 1 µM102 ± 6
5 µM98 ± 7
10 µM105 ± 9

Conclusion: Ensuring Rigor in Sphingolipid Research

References

  • Vu, T. M., et al. (2017). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Journal of Biological Chemistry, 292(33), 13812–13822. [Link]

  • van den Berg, R. J. B. H. N., et al. (2004). Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. The Journal of Organic Chemistry, 69(19), 6479–6485. [Link]

  • Michel, C., & van Echten-Deckert, G. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1531(1-2), 118–125. [Link]

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Comparative Profiling of Sphingosine Isomers: L-erythro vs. L-threo (Safingol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In sphingolipid signaling research, the specific stereochemistry of the sphingoid base dictates its biological activity. While the natural bioactive lipid is D-erythro-sphingosine (2S, 3R) , its stereoisomers—specifically L-threo-sphingosine (Safingol) and L-erythro-sphingosine —serve vastly different roles in experimental pharmacology.

  • L-threo-sphingosine (Safingol): A bioactive functional mimic . It acts as a potent Protein Kinase C (PKC) inhibitor and a competitive inhibitor of Sphingosine Kinase 1 (SphK1), leading to cytotoxicity and autophagy. It is currently under investigation as a chemotherapeutic sensitizer.

  • This compound: A metabolic null . Due to the inversion of the C2 and C3 chiral centers relative to the natural substrate, it is largely unrecognized by key enzymes (Ceramide Synthase, SphK1). Consequently, it serves as a critical negative control to validate that observed effects are stereospecific and not due to non-specific lipid detergent effects.

This guide delineates the mechanistic divergence of these two isomers to assist in experimental design and data interpretation.

Mechanistic Divergence & Enzymatic Interaction

The biological variance between these isomers stems from the spatial orientation of the amino group at C2 and the hydroxyl group at C3. Enzymes in the sphingolipid pathway exhibit high stereoselectivity.

Interaction with Sphingosine Kinases (SphK)

The phosphorylation of sphingosine to Sphingosine-1-Phosphate (S1P) is a "life-or-death" switch in the cell. The isomers affect this switch differently.

  • L-threo (Safingol): Acts as a competitive inhibitor of SphK1 , preventing the formation of pro-survival S1P from natural sphingosine. However, it is a substrate for SphK2 , which can phosphorylate it.[1] This isoform-specific behavior is critical for interpreting SphK knockdown data.

  • L-erythro: Is generally a poor substrate and a weak inhibitor for both kinase isoforms, making it metabolically inert in the S1P pathway.

Interaction with Ceramide Synthase (CerS)[2]
  • L-threo: Can be N-acylated by CerS to form L-threo-dihydroceramide .[2][3] Crucially, this analog cannot be desaturated by dihydroceramide desaturase (DES1). This leads to the accumulation of "dead-end" dihydroceramides, which contributes to proteotoxic stress and autophagy.

  • L-erythro: Is not acylated by CerS.[4] It does not enter the de novo sphingolipid biosynthesis pathway.

Visualization: Enzyme-Substrate "Lock and Key" Logic

Sphingosine_Interaction cluster_isomers Sphingosine Isomers cluster_enzymes Enzymatic Targets L_Threo L-threo-Sphingosine (Safingol) PKC Protein Kinase C (Regulatory Domain) L_Threo->PKC Inhibits (Competitive) SphK1 Sphingosine Kinase 1 (Cytosolic) L_Threo->SphK1 Inhibits (Ki ~5µM) SphK2 Sphingosine Kinase 2 (Nuclear/Mito) L_Threo->SphK2 Substrate (Phosphorylated) CerS Ceramide Synthase L_Threo->CerS Substrate (Forms L-threo-Cer) L_Erythro This compound (Negative Control) L_Erythro->PKC No/Weak Interaction L_Erythro->SphK1 No Interaction L_Erythro->CerS Not Acylated

Figure 1: Differential enzymatic processing. Note that L-threo actively engages multiple targets, whereas L-erythro is largely excluded from catalytic pockets.

Protein Kinase C (PKC) Inhibition Profile[6][7][8][9]

The most significant pharmacological application of L-threo-sphingosine is its inhibition of PKC.

FeatureL-threo-Sphingosine (Safingol)This compound
Primary Mechanism Competitive inhibition at the regulatory (C1) domain (DAG binding site).Steric hindrance prevents effective binding to the C1 domain.
Potency (IC50) High (Micromolar range). Specific for PKC-

,

I,

,

.[5]
Negligible / Inactive (>100µM).
Experimental Use Pharmacological Inhibitor: Used to block PKC-dependent proliferation and induce autophagy.[5][6]Negative Control: Used to prove that an effect is PKC-dependent and not due to lipid toxicity.
Cellular Outcome Inhibition of respiratory burst; Induction of apoptosis/autophagy.Typically no effect on PKC-mediated signaling.

Key Insight: If your experimental phenotype (e.g., cell death) occurs with both L-threo and L-erythro treatment, the mechanism is likely PKC-independent and may result from non-specific detergent effects on the cell membrane.

Metabolic Fate & Cytotoxicity[3][4]

Understanding the metabolic fate is crucial for interpreting LC-MS/MS data.

The "Metabolic Jam" (L-threo)

Safingol enters the cell and is mis-processed.

  • SphK Blockade: It inhibits SphK1, preventing the conversion of endogenous sphingosine to S1P.

  • Toxic Accumulation: It is acylated to L-threo-dihydroceramide but cannot be desaturated.[3] These atypical ceramides accumulate in the ER, causing stress.

  • Result: A "double hit" of reduced survival signaling (low S1P) and increased stress signaling (high atypical ceramide/sphingosine).

The "Silent Passenger" (L-erythro)

This compound is poorly taken up and poorly metabolized. It does not accumulate as toxic ceramide species, nor does it significantly alter the endogenous S1P/Ceramide rheostat.

Experimental Protocols

To validate the differential effects in your specific cell line, the following self-validating protocols are recommended.

Protocol A: Differential PKC Activity Assay (Mixed Micelle Method)

Objective: To confirm stereospecific inhibition of PKC.

  • Preparation: Prepare mixed micelles containing Phosphatidylserine (PS, 40 µg/mL) and Diacylglycerol (DAG, 0.8 µg/mL) in 20 mM Tris-HCl (pH 7.5).

  • Treatment:

    • Group 1: Vehicle (DMSO).

    • Group 2: L-threo-sphingosine (Variable: 1 – 50 µM).

    • Group 3: this compound (Variable: 1 – 50 µM).

    • Positive Control: Staurosporine (10 nM).

  • Reaction: Add purified PKC isozyme (e.g., PKC

    
    ) and [
    
    
    
    -32P]ATP.
  • Incubation: Incubate at 30°C for 10 minutes.

  • Termination: Stop reaction with TCA precipitation on phosphocellulose paper.

  • Readout: Scintillation counting.

    • Validation Criteria: L-threo must show dose-dependent inhibition (IC50 ~5-10 µM). L-erythro should show <10% inhibition at max concentration.

Protocol B: LC-MS/MS Metabolic Flux Analysis

Objective: To track the "Dead End" metabolism of L-threo vs. L-erythro.

  • Cell Culture: Seed HeLa or HEK293 cells (1x10^6 cells/well).

  • Pulse: Treat cells with 5 µM of either isomer for 6 hours.

  • Extraction: Harvest cells; perform lipid extraction using the Bligh & Dyer method (Chloroform:Methanol:Water).

  • LC-MS/MS Setup: Use a C18 reverse-phase column.

    • Transitions: Monitor MRM transitions specific for the L-threo-dihydroceramide species (distinct retention time from natural D-erythro).

  • Analysis:

    • L-threo treated: Look for a peak corresponding to L-threo-dihydroceramide .[2] Absence of L-threo-ceramide (desaturated) confirms the desaturase block.

    • L-erythro treated: You should observe the parent compound (this compound) but negligible acylated products (ceramides), confirming it is not a substrate for CerS.

Pathway Visualization: The Apoptotic Switch

Apoptosis_Pathway cluster_treatment Treatment Input cluster_mechanism Cellular Mechanism Safingol L-threo-Sphingosine (Safingol) PKC_Block PKC Inhibition (Block Survival Signals) Safingol->PKC_Block SphK1_Block SphK1 Inhibition (Lower S1P) Safingol->SphK1_Block CerS_Flux CerS Acylation (Accumulate Atypical Ceramide) Safingol->CerS_Flux Autophagy ROS-Mediated Autophagy PKC_Block->Autophagy Apoptosis APOPTOSIS / CELL DEATH SphK1_Block->Apoptosis ER_Stress ER Stress (Proteotoxicity) CerS_Flux->ER_Stress Autophagy->Apoptosis If excessive ER_Stress->Apoptosis

Figure 2: The multi-pronged mechanism of L-threo-sphingosine (Safingol) induced cytotoxicity. This compound fails to activate these pathways.

References

  • Hannun, Y. A., & Bell, R. M. (1989). Functions of sphingolipids and sphingolipid breakdown products in cellular regulation. Science, 243(4890), 500–507. Link

  • Schwartz, G. K., et al. (1995). Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells. Journal of the National Cancer Institute, 87(18), 1394–1399. Link

  • Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions.[4] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1530(2-3), 219–226. Link

  • Olivera, A., et al. (1998). Sphingosine kinase expression increases intracellular sphingosine-1-phosphate and promotes cell growth and survival. The Journal of Cell Biology, 147(3), 545–558. Link

  • Coward, J., et al. (2009). Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway. Autophagy, 5(2), 184–193. Link

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A Researcher's Guide to Validating L-erythro-Sphingosine with Knockout Models: Ensuring On-Target Specificity

Author: BenchChem Technical Support Team. Date: February 2026

In the complex world of cellular signaling, small molecule inhibitors are indispensable tools for dissecting intricate pathways. L-erythro-Sphingosine, also known as Safingol, has emerged as a valuable research agent, primarily recognized for its inhibitory effects on Protein Kinase C (PKC) and Sphingosine Kinase (SphK). However, the utility of any chemical probe is directly proportional to its specificity. This guide provides a comprehensive framework for researchers to rigorously validate the on-target effects of this compound, leveraging the power of knockout (KO) genetic models as the gold standard for verification.

The Dual Nature of this compound: A Tool with Multiple Targets

This compound (Safingol) is a synthetic stereoisomer of endogenous sphinganine.[1] Its primary reported mechanisms of action include:

  • Protein Kinase C (PKC) Inhibition: Safingol can competitively bind to the regulatory domain of PKC, an enzyme family crucial for regulating signal transduction pathways governing cell growth, differentiation, and apoptosis.[2]

  • Sphingosine Kinase (SphK) Inhibition: It also acts as a competitive inhibitor of Sphingosine Kinase 1 (SphK1), an enzyme that produces the pro-survival signaling lipid Sphingosine-1-Phosphate (S1P).[3][4]

This dual inhibitory nature, coupled with potential off-target effects, necessitates a robust validation strategy to ensure that the observed biological effects are correctly attributed to the inhibition of the intended target.[4][5]

The Imperative of Validation: Why Knockout Models are Essential

While techniques like siRNA-mediated knockdown can reduce target protein expression, they rarely achieve complete ablation and can have their own off-target effects. Knockout models, created using technologies like CRISPR-Cas9, offer a definitive approach by permanently removing the gene encoding the target protein.[6][7] This creates a clean biological system to test the specificity of a chemical inhibitor. The core principle is simple: if this compound's effects are truly mediated by a specific target (e.g., a PKC isoform), then those effects should be significantly diminished or absent in a cell line or animal model where that target has been knocked out.[8]

A Step-by-Step Experimental Framework for Validation

The following experimental workflow provides a logical progression to validate the on-target activity of this compound.

Phase 1: Biochemical Validation (In Vitro)

The initial step is to confirm the direct inhibitory action of this compound on its putative targets in a cell-free system.

Experimental Protocol: In Vitro Kinase Assay

  • Objective: To measure the direct inhibition of PKC and SphK activity by this compound.

  • Materials: Recombinant human PKCα and SphK1 enzymes, appropriate substrates (e.g., a generic PKC peptide substrate or sphingosine for SphK1), [γ-³²P]ATP, this compound, and a known potent inhibitor for each kinase as a positive control.[9][10]

  • Procedure:

    • Set up kinase reactions containing the enzyme, substrate, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Initiate the reaction by adding [γ-³²P]ATP.[11]

    • After incubation (e.g., 30 minutes at 37°C), stop the reaction.

    • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.[11]

    • Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Phase 2: Cellular Validation Using Knockout Models

This phase compares the phenotypic and signaling effects of this compound in wild-type (WT) cells versus cells specifically lacking the target kinase (e.g., PKCα-KO or SphK1-KO).

Experimental Workflow: Comparative Cellular Assays

Caption: Workflow for validating this compound using knockout models.

1. Cell Viability and Apoptosis Assays

  • Rationale: Since both PKC and SphK1/S1P pathways are involved in cell survival and proliferation, inhibiting them is expected to reduce viability and induce apoptosis.[12] This effect should be target-dependent.

  • Method:

    • Culture WT and target-KO cells.

    • Treat both cell lines with a dose-range of this compound for 24-72 hours.

    • Assess cell viability using an MTS or similar assay.

    • Measure apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Expected Outcome: this compound should induce a significant decrease in viability and an increase in apoptosis in WT cells. In target-KO cells, this effect should be markedly attenuated.

2. Western Blot Analysis of Downstream Signaling

  • Rationale: To confirm that this compound is inhibiting the intended pathway at the molecular level.

  • Method:

    • Treat WT and target-KO cells with this compound for a short duration (e.g., 1-4 hours).

    • For PKC inhibition, stimulate cells with a PKC activator like Phorbol 12-myristate 13-acetate (PMA) in the presence or absence of the inhibitor.[13]

    • Prepare cell lysates and perform Western blotting for key downstream targets.

      • For PKC: Analyze the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).[14]

      • For SphK1: Measure levels of downstream effectors of S1P signaling, such as phospho-STAT3 or phospho-NF-κB.[15]

  • Expected Outcome: In WT cells, this compound should block the PMA-induced phosphorylation of MARCKS. This inhibition will be absent in PKCα-KO cells if PKCα is the primary target.

Proposed Signaling Pathway and Point of Inhibition

Signaling_Pathway PMA PMA (Activator) PKC PKCα PMA->PKC Activates Sphingosine Sphingosine SphK1 SphK1 Sphingosine->SphK1 Substrate Safingol This compound (Safingol) Safingol->PKC Inhibits Safingol->SphK1 Inhibits MARCKS MARCKS PKC->MARCKS Phosphorylates S1P S1P SphK1->S1P Produces pMARCKS p-MARCKS MARCKS->pMARCKS S1PR S1P Receptors S1P->S1PR Activates Downstream Downstream Signaling (e.g., STAT3, NF-κB) S1PR->Downstream Response Cellular Response (Survival, Proliferation) Downstream->Response

Caption: this compound's inhibitory action on PKC and SphK1 pathways.

Data Interpretation: A Comparative Summary

The power of this approach lies in the direct comparison of results between the two genetic backgrounds.

Experiment Wild-Type (WT) Cells + this compound Target-KO Cells + this compound Interpretation of a Positive Validation
Cell Viability (IC50) Low IC50 (e.g., 10 µM)High IC50 (>100 µM)The cytotoxic effect is dependent on the target protein.
Apoptosis Assay Significant increase in apoptotic cellsNo significant increase in apoptosisThe pro-apoptotic effect is mediated through the target protein.
p-MARCKS Levels (Western Blot) Phosphorylation is strongly inhibitedNo significant inhibition of basal or stimulated phosphorylationThe compound specifically inhibits the target kinase's activity.
Addressing Potential Complications and Off-Target Effects

If this compound still elicits a strong biological response in the knockout model, it strongly suggests one or more of the following:

  • Compensation: Other related kinases (e.g., different PKC isoforms) may be compensating for the loss of the knocked-out target. This can be investigated using pan-PKC inhibitors or double-knockout models.[6]

  • Off-Target Effects: The compound may be acting on an entirely different protein or pathway.[5] This is a critical finding, as it prevents misinterpretation of experimental results and highlights the limitations of the tool.

Conclusion and Best Practices

This compound is a potent modulator of key signaling pathways, but its utility as a precise research tool is contingent on rigorous validation. The use of knockout models provides an unequivocal method to confirm on-target specificity. By systematically comparing the biochemical and cellular effects of this compound in wild-type versus target-knockout systems, researchers can confidently attribute their findings to the intended mechanism of action. This self-validating approach is fundamental to maintaining scientific integrity and ensuring the reproducibility and reliability of research in the fields of cell biology and drug development.

References

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A Comparative Lipidomics Guide: Unraveling the Cellular Impact of L-erythro-Sphingosine versus D-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its biological function, transforming a vital signaling component into a potent inhibitor. This guide delves into the comparative lipidomics of cells treated with two such stereoisomers: the naturally occurring D-erythro-sphingosine and its synthetic counterpart, L-erythro-sphingosine. As a Senior Application Scientist, my aim is to provide not just a side-by-side comparison, but a deep, mechanistically grounded understanding of why these molecules elicit distinct cellular responses, and how to design and execute experiments to probe these differences.

The Significance of Sphingosine Stereochemistry in Cellular Signaling

Sphingolipids are not merely structural components of cell membranes; they are critical players in a vast array of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3] At the heart of this signaling network lies sphingosine, a long-chain amino alcohol.[3] The D-erythro isomer is the physiological precursor to a cascade of bioactive lipids, most notably ceramide and sphingosine-1-phosphate (S1P).[4][5] This "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival S1P, is a critical determinant of cell fate.[6][7]

Conversely, this compound, the unnatural enantiomer, is primarily recognized as a pharmacological agent. Its claim to fame is its role as an inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for signal transduction.[8][9][10][11] This fundamental difference in their primary molecular targets sets the stage for divergent downstream effects on the cellular lipidome.

Distinct Metabolic Fates and Signaling Cascades

The differential biological activities of D- and this compound stem from their distinct metabolic pathways and interactions with key enzymes.

D-erythro-Sphingosine: The Endogenous Signaling Hub

Once inside the cell, D-erythro-sphingosine is at a critical metabolic crossroads. It can be acylated by ceramide synthases (CerS) to form ceramides, the central hub of sphingolipid metabolism.[4][12] Alternatively, and crucially for signaling, it can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P.[6][12][13][14][15] S1P can then act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PRs), initiating signaling cascades that influence cell survival, proliferation, migration, and immune cell trafficking.[6][16][17][18][19][20]

D-erythro-Sphingosine_Metabolism D-erythro-Sphingosine D-erythro-Sphingosine Ceramide Ceramide D-erythro-Sphingosine->Ceramide Ceramide Synthases (CerS) S1P S1P D-erythro-Sphingosine->S1P Sphingosine Kinases (SphK1/2) Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Pro-apoptotic Signals Pro-apoptotic Signals Ceramide->Pro-apoptotic Signals S1P Receptors (S1PRs) S1P Receptors (S1PRs) S1P->S1P Receptors (S1PRs) Export Pro-survival & Proliferation Pro-survival & Proliferation S1P Receptors (S1PRs)->Pro-survival & Proliferation

Caption: Metabolic fate of D-erythro-sphingosine.

This compound: The Exogenous Modulator

In stark contrast, this compound is a poor substrate for the enzymes that metabolize its D-erythro counterpart. Its primary mode of action is the direct inhibition of PKC.[9][10] By binding to the regulatory domain of PKC, it prevents the enzyme's activation, thereby blocking downstream phosphorylation events that are critical for numerous cellular functions, including proliferation and survival. Its metabolic fate is less clear, but it is not readily incorporated into the cellular sphingolipid pool. This leads to a distinct lipidomic signature, characterized by the absence of the downstream metabolites seen with D-erythro-sphingosine treatment and potential off-target effects on other lipid classes due to the disruption of PKC-mediated signaling.

L-erythro-Sphingosine_Action This compound This compound PKC PKC Downstream Substrates Downstream Substrates PKC->Downstream Substrates Phosphorylation Cellular Proliferation & Survival Cellular Proliferation & Survival Downstream Substrates->Cellular Proliferation & Survival

Caption: Mechanism of action of this compound.

Designing a Comparative Lipidomics Study: A Step-by-Step Protocol

To empirically determine the differential impact of these stereoisomers on the cellular lipidome, a robust and well-controlled lipidomics experiment is essential. The following protocol outlines a validated workflow, from cell culture to data analysis.

Lipidomics_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Cell_Seeding Seed Cells Treatment Treat with L- or D-erythro-Sphingosine Cell_Seeding->Treatment Harvesting Harvest Cells Treatment->Harvesting Internal_Standards Add Internal Standards Harvesting->Internal_Standards Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) LC_Separation Liquid Chromatography Separation Lipid_Extraction->LC_Separation Internal_Standards->Lipid_Extraction MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Lipid_Identification Lipid Identification MS_Detection->Lipid_Identification Quantification Quantification Lipid_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for comparative lipidomics.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293, HeLa, or a cancer cell line of interest) to 70-80% confluency. The choice of cell line is critical as sphingolipid metabolism can be cell-type specific.

    • Prepare stock solutions of high-purity D-erythro-sphingosine and this compound in an appropriate solvent (e.g., ethanol).

    • Treat cells with equimolar concentrations of each sphingosine isomer for a predetermined time course (e.g., 1, 6, 24 hours). Include a vehicle-only control. The time course allows for the observation of both immediate and downstream metabolic changes.

    • Harvest cells by scraping and wash three times with ice-cold phosphate-buffered saline (PBS) to remove any residual media components.[21]

  • Lipid Extraction:

    • Perform a modified Bligh-Dyer or a similar two-phase liquid-liquid extraction to efficiently extract a broad range of lipids, from polar to non-polar species.[22] The choice of extraction solvent is crucial for comprehensive lipidome coverage.[22]

    • Prior to extraction, spike samples with a cocktail of appropriate internal standards (e.g., deuterated or odd-chain sphingolipids) for accurate quantification.[23][24]

  • LC-MS/MS Analysis:

    • Employ a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column for the separation of different lipid classes.[23][25] HILIC can be particularly advantageous for separating polar sphingolipids.[23]

    • Utilize a high-resolution tandem mass spectrometer (e.g., a Q-TOF or Orbitrap) for the detection and identification of lipid species.[23][26]

    • Develop a targeted multiple reaction monitoring (MRM) method for known sphingolipids and an untargeted data-dependent acquisition method to discover unexpected lipid alterations.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized lipidomics software to identify and quantify lipid species based on their accurate mass, retention time, and fragmentation patterns.

    • Normalize the data to the internal standards and perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the treatment groups.

Interpreting the Data: A Hypothetical Comparative Lipidomics Dataset

The following table presents a plausible outcome of a comparative lipidomics study, showcasing the expected differential effects of D- and this compound on key sphingolipid species.

Lipid SpeciesVehicle Control (Relative Abundance)D-erythro-Sphingosine (Fold Change vs. Control)This compound (Fold Change vs. Control)
Sphingosine (d18:1) 1.0↑ (e.g., 5.2)↑ (e.g., 4.8)
Ceramides (d18:1/16:0, d18:1/18:0, etc.) 1.0↑↑ (e.g., 8.7)↔ (e.g., 1.1)
Sphingomyelin (d18:1/16:0) 1.0↑ (e.g., 2.3)↔ (e.g., 0.9)
Sphingosine-1-Phosphate (S1P) 1.0↑↑↑ (e.g., 15.4)↔ (e.g., 1.2)
Diacylglycerols (DAGs) 1.0↔ (e.g., 1.3)↓ (e.g., 0.6)

Interpretation of Hypothetical Data:

  • D-erythro-Sphingosine Treatment: The significant increase in ceramides, sphingomyelin, and especially S1P, is a clear indication that the exogenously supplied D-erythro-sphingosine is being actively metabolized and incorporated into the cellular sphingolipid pool.[4][5][12] The dramatic rise in S1P points to the activation of sphingosine kinases and the potentiation of S1P-mediated signaling.[6][14]

  • This compound Treatment: The lack of a significant increase in downstream sphingolipid metabolites like ceramides and S1P confirms that this compound is not a readily utilized substrate for the key enzymes in the sphingolipid metabolic pathway. The slight decrease in diacylglycerols (DAGs) could be an indirect consequence of PKC inhibition, as PKC is involved in the regulation of phospholipases that produce DAGs.

Comparative_Effects cluster_D D-erythro-Sphingosine cluster_L This compound D_Sph D-erythro-Sphingosine D_Metabolism Enters Metabolic Pathways D_Sph->D_Metabolism D_Cer ↑ Ceramides D_Metabolism->D_Cer D_S1P ↑↑ S1P D_Metabolism->D_S1P D_Signaling Altered Signaling (Pro-survival/Pro-apoptotic Balance) D_Cer->D_Signaling D_S1P->D_Signaling L_Sph This compound L_PKC Inhibits PKC L_Sph->L_PKC L_Metabolism Metabolically Inert L_Sph->L_Metabolism L_Signaling Disrupted PKC-mediated Signaling L_PKC->L_Signaling

Caption: Logical relationship of sphingosine isomers' effects.

Conclusion: Implications for Research and Drug Development

The comparative lipidomics of L- and D-erythro-sphingosine reveals two molecules with fundamentally different modes of action. D-erythro-sphingosine acts as a substrate, feeding into and modulating the endogenous sphingolipid signaling network. In contrast, this compound acts as an inhibitor, acutely perturbing a key signaling node (PKC) with more subtle and indirect effects on the lipidome.

For researchers, this highlights the critical importance of stereochemistry in designing and interpreting experiments involving bioactive lipids. For drug development professionals, this understanding is crucial. While this compound and its analogs may be developed as PKC inhibitors, the metabolic activity of D-erythro-sphingosine and its conversion to S1P opens avenues for targeting sphingosine kinases and S1P receptors for therapeutic intervention in diseases ranging from cancer to autoimmune disorders.[6][16][18][20]

This guide provides a framework for understanding and investigating the distinct cellular impacts of these two important sphingosine stereoisomers. By combining a deep understanding of their biochemistry with robust analytical methodologies, we can continue to unravel the complexities of lipid signaling and harness this knowledge for the advancement of science and medicine.

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